1-Methylpiperidin-4-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-7-4-2-6(8)3-5-7;/h2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYRJBNPFPWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Methylpiperidin-4-one hydrochloride physical properties
The following technical guide details the physical properties, synthesis, and characterization of 1-Methylpiperidin-4-one hydrochloride .
Synonyms: N-Methyl-4-piperidone HCl; 1-Methyl-4-oxopiperidine hydrochloride Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
1-Methylpiperidin-4-one (N-methyl-4-piperidone) is a critical pharmacophore in medicinal chemistry, serving as the structural core for piperidine-based analgesics (e.g., fentanyl analogues), antihistamines, and antipsychotics. While the free base is a liquid prone to oxidation and polymerization, the hydrochloride salt represents the stable, crystalline form preferred for storage and solid-phase synthetic handling.[1] This guide characterizes the physicochemical profile of the hydrochloride salt, distinguishing it from the free base and its hydrates.[1]
Regulatory Note: As a direct precursor to MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), this compound is closely monitored in several jurisdictions as a potential precursor to controlled substances.[1]
Chemical Identity & Structural Characterization[1][2][3][4]
| Property | Data |
| IUPAC Name | 1-Methylpiperidin-4-one hydrochloride |
| CAS Number (Free Base) | 1445-73-4 |
| CAS Number (HCl Salt) | Not universally assigned; often referenced as HCl salt of 1445-73-4 |
| Molecular Formula | C₆H₁₁NO[2][3][4][5][6] · HCl |
| Molecular Weight | 149.62 g/mol (Salt); 113.16 g/mol (Free Base) |
| SMILES | CN1CCC(=O)CC1.Cl |
| Structure | Six-membered piperidine ring, ketone at C4, N-methylated |
Structural Diagram: Free Base vs. Salt Equilibrium
The following diagram illustrates the protonation equilibrium that dictates solubility and stability.[1]
Figure 1: Equilibrium between the lipophilic free base, the stable hydrochloride salt, and the hygroscopic gem-diol hydrate.
Physical Properties[1][4][6][8][11]
The hydrochloride salt exhibits distinct solid-state properties compared to the liquid free base.[1] The "anhydrous" form is difficult to maintain without desiccation due to the reactivity of the C4 ketone.[1]
Solid-State & Thermal Properties
| Property | Value / Range | Condition / Note |
| Appearance | White crystalline powder | Hygroscopic; turns sticky upon moisture absorption. |
| Melting Point (Anhydrous) | 165 – 168 °C | Recrystallized from CHCl₃/Ether [1].[1][7] |
| Melting Point (Hydrate) | 94.7 – 95.5 °C | Often observed if sample is air-dried without desiccant [2].[1] |
| Melting Point (Crude) | 80 – 120 °C | Indicative of mixed hydrate/anhydrous phases.[1][7] |
| Solubility | High: Water, Methanol, EthanolLow: Acetone, Ethyl AcetateInsoluble: Diethyl Ether, Hexane | Used for recrystallization (EtOH/Ether).[1] |
| Hygroscopicity | High | Forms a gem-diol (hydrate) at the ketone position in humid air.[1] |
Spectroscopic Profile (Identification)
-
NMR (
H, 400 MHz, D₂O): -
IR Spectrum (KBr Disc):
-
Mass Spectrometry (ESI+):
-
m/z 114.1 [M+H]⁺: Parent ion corresponding to the protonated free base.[1]
-
Experimental Protocols
Synthesis & Purification Workflow
The synthesis typically involves the Dieckmann cyclization of a diester precursor, followed by decarboxylation.[1] The following workflow focuses on the purification and isolation of the hydrochloride salt from a crude reaction mixture.
Figure 2: Isolation and purification workflow for 1-Methylpiperidin-4-one Hydrochloride.[4][8]
Detailed Recrystallization Protocol
To obtain the anhydrous salt (mp 165–168 °C) and avoid the lower-melting hydrate:
-
Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of hot Chloroform (CHCl₃) or absolute Ethanol .[1]
-
Precipitation: Slowly add anhydrous Diethyl Ether until slight turbidity persists.
-
Crystallization: Cool the solution to 0–4 °C. White needles should form.
-
Drying: Filter the crystals and dry under high vacuum (< 1 mmHg) at 40–50 °C over P₂O₅ or KOH pellets to remove traces of water and prevent hydrate formation.
Handling, Stability & Safety
Stability
-
Thermal Instability: The free base is thermally unstable and can polymerize or darken upon standing.[1] The hydrochloride salt is significantly more stable but must be kept dry.[1]
-
Gem-Diol Formation: In the presence of water, the C4 ketone is electrophilic enough to form a gem-diol (1-methylpiperidine-4,4-diol).[1] This is reversible upon dehydration but alters the melting point.[1]
Safety & Toxicology (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precursor Status: While not always a scheduled drug itself, it is a List I Chemical precursor in some jurisdictions (e.g., US DEA watch lists regarding fentanyl/MPPP precursors).[1] Researchers must verify local compliance before procurement.[1]
References
-
Lyle, R. E., et al. (1959).[1][7] "The Asinger Reaction with 1-Methyl-4-piperidone." The Journal of Organic Chemistry, 24(3), 342–345.[1]
-
McElvain, S. M. (1948). "Piperidine Derivatives.[1][9][7][10][11][12] XX. The Preparation of 1-Methyl-4-piperidone." Journal of the American Chemical Society, 70(5), 1820–1825.[1]
-
ChemicalBook. (2025).[1][8] "1-Methyl-4-piperidone Properties and Synthesis."
-
PubChem. (2025).[1] "1-Methyl-4-piperidone Compound Summary." National Library of Medicine.[1] [1]
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Technical Monograph: 1-Methylpiperidin-4-one Hydrochloride
A Definitive Guide to Structure, Synthesis, and Pharmaceutical Utility
Executive Summary
1-Methylpiperidin-4-one hydrochloride (CAS 41979-39-9) is a critical heterocyclic scaffold in medicinal chemistry, serving as the primary precursor for the 4-anilidopiperidine class of synthetic opioids (e.g., fentanyl) and various antihistamines (e.g., bamipine). Its chemical utility stems from the orthogonal reactivity of its electrophilic ketone at the C4 position and the basic tertiary amine at N1.
This guide provides a rigorous technical analysis of the compound, distinguishing between its anhydrous and hydrated salt forms—a common source of experimental error—and detailing industrial-scale synthesis pathways.
Chemical Identity & Structural Architecture[1][2][3]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1-Methylpiperidin-4-one hydrochloride |
| Common Names | N-Methyl-4-piperidone HCl; 1-Methyl-4-oxopiperidine HCl |
| CAS (HCl Salt) | 41979-39-9 |
| CAS (Free Base) | 1445-73-4 |
| Molecular Formula | C₆H₁₁NO[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 149.62 g/mol (Anhydrous HCl salt) |
| SMILES | CN1CCC(=O)CC1.Cl |
Salt Polymorphism & Hydrates (Critical Technical Insight)
Researchers often encounter conflicting melting point data for this compound.[1] This discrepancy is due to the hygroscopic nature of the hydrochloride salt, which readily forms a stable hydrate.
-
Anhydrous HCl Salt: Melting point 165–168 °C .[1][5] This is the target form for precise stoichiometric reactions.[1] It is best obtained by crystallization from chloroform/ether or sublimation.[1]
-
Hydrate HCl Salt (4,4-diol form): Melting point 94–96 °C .[1] In the presence of moisture, the C4 ketone undergoes hydration to form the gem-diol (1-methylpiperidine-4,4-diol hydrochloride).
Experimental Tip: If your synthesized material melts below 100 °C, you have isolated the hydrate. Dehydration requires heating at 100 °C under high vacuum (0.1 mm Hg) or sublimation.[1]
Conformational Analysis
The piperidone ring exists in a dynamic equilibrium between chair and twisted-boat conformers.[1] In the hydrochloride salt lattice, the protonated nitrogen stabilizes a distorted chair conformation, minimizing 1,3-diaxial interactions between the N-methyl group and the C3/C5 axial hydrogens.
Synthesis & Manufacturing Pathways
Two primary routes dominate the synthesis of 1-methylpiperidin-4-one. The Dieckmann Condensation route is preferred for industrial scalability due to the low cost of acrylate starting materials.
Route A: The Dieckmann Cyclization (Industrial Standard)
This route utilizes methyl acrylate and methylamine. It proceeds through a "double Michael addition" followed by a Dieckmann cyclization and subsequent decarboxylation.[1][4]
Protocol Overview:
-
Michael Addition: Methylamine reacts with two equivalents of methyl acrylate to form N,N-bis(2-methoxycarbonylethyl)methylamine.[1]
-
Cyclization: Sodium methoxide drives the intramolecular Claisen (Dieckmann) condensation to yield the beta-keto ester intermediate.[1]
-
Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ester group, yielding the 4-piperidone.[1]
Figure 1: The Dieckmann cyclization pathway for high-yield synthesis of 1-methylpiperidin-4-one.[1][4][7][10]
Route B: The Petrenko-Kritschenko Condensation
A classic multicomponent reaction involving methylamine, formaldehyde, and diethyl 1,3-acetonedicarboxylate.[8] While elegant, this route is often less atom-economical than the acrylate route for simple 4-piperidones.[1]
Reactivity & Functionalization: The Synthetic Toolkit
The 1-methylpiperidin-4-one scaffold acts as a "chemical hinge," allowing functionalization at the ketone while the amine remains a constant anchor.[1]
Reductive Amination (The Aniline Interface)
The most significant pharmaceutical application involves the reaction of the C4 ketone with anilines. This is the entry point for the 4-anilidopiperidine class (e.g., Fentanyl, Carfentanil).
Mechanism:
-
Imine Formation: Condensation with aniline (or substituted aniline) forms a Schiff base.[1]
-
Reduction: Treatment with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride reduces the imine to the 4-anilinopiperidine.[1]
-
Acylation: The resulting secondary amine is acylated (e.g., with propionyl chloride) to generate the final pharmacophore.
Figure 2: Divergent synthesis pathways from the piperidone core.
Alpha-Functionalization
The positions alpha to the ketone (C3/C5) are acidic.[1] They can be functionalized via Mannich reactions or alkylations, though this often requires protecting the ketone as an acetal or enamine to prevent self-polymerization.[1]
Analytical Characterization
NMR Spectroscopy (Free Base in CDCl₃)
-
¹H NMR (400 MHz):
-
δ 2.36 ppm (s, 3H): N-Methyl group (Singlet).
-
δ 2.44 ppm (t, 4H): Protons at C2 and C6 (adjacent to Nitrogen).
-
δ 2.72 ppm (t, 4H): Protons at C3 and C5 (adjacent to Carbonyl).
-
Note: In the HCl salt (D₂O), these peaks shift downfield significantly due to the positive charge on the nitrogen.
-
Infrared Spectroscopy (IR)
-
1715 cm⁻¹: Strong C=O stretching vibration (characteristic of cyclohexanone-type ketones).[1]
-
2700–3000 cm⁻¹: Broad N-H+ stretching bands (in the HCl salt).[1]
Regulatory & Safety Profile
Regulatory Status (DEA List I)
In the United States, 1-Methylpiperidin-4-one is classified as a List I Chemical under the Controlled Substances Act.[1]
-
Reason: It is a direct precursor to fentanyl and related opioids.[1]
-
Implication: Purchase, transfer, and export are strictly regulated. Researchers must maintain detailed logs of usage and storage.[1]
Handling & Storage[3]
-
Hygroscopicity: The HCl salt is extremely hygroscopic.[1] Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Stability: The free base is air-sensitive and can darken (oxidize) upon standing.[1] The HCl salt is chemically stable if kept dry.[1]
-
Safety: Causes severe skin burns and eye damage (Category 1B).[1] Use a fume hood and wear nitrile gloves and safety goggles.[1]
References
-
ChemicalBook. (2025).[1] 1-Methyl-4-piperidone hydrochloride Properties and Synthesis.Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone.[1]Link
-
Lyle, R. E., et al. (1959). The Synthesis of Nitrogen-Containing Heterocycles.[1] Journal of Organic Chemistry, 24(3), 342.[6] (Source for melting point data of hydrates vs anhydrous forms).
-
Drug Enforcement Administration (DEA). (2024).[1] List I and List II Chemicals.[1]Link
-
Janssen, P. A. J. (1962).[1] Synthesis of Fentanyl and Related Analgesics.[1][9][11] U.S. Patent 3,164,600.[1] (Foundational text on the reductive amination of 1-methyl-4-piperidone).
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1-Methylpiperidin-4-one hydrochloride CAS number 1445-73-4
An In-Depth Technical Guide to 1-Methylpiperidin-4-one and its Hydrochloride Salt (CAS 1445-73-4)
Section 1: Introduction and Strategic Overview
1-Methylpiperidin-4-one, also known as N-methyl-4-piperidone, is a heterocyclic organic compound that serves as a cornerstone building block in modern synthetic chemistry. While its CAS number, 1445-73-4, refers to the free base—a clear to yellow liquid—it is frequently utilized and handled in its more stable crystalline form, 1-Methylpiperidin-4-one hydrochloride.[1] The strategic importance of this molecule lies in the high reactivity of its ketone functional group and the specific pharmacological properties conferred by the N-methylated piperidine ring.[1]
This guide provides an in-depth technical analysis for researchers, medicinal chemists, and process development scientists. It moves beyond simple data recitation to explain the causality behind synthetic choices, analytical validation, and safe handling protocols. We will explore its physicochemical properties, detail robust synthetic and purification methodologies, and examine its critical role in the development of high-value compounds, particularly active pharmaceutical ingredients (APIs).
Section 2: Physicochemical and Structural Properties
The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. 1-Methylpiperidin-4-one is a flammable liquid under standard conditions, while its hydrochloride salt is a solid, which can be advantageous for handling and storage.[2][3]
Chemical Structure
The core structure consists of a saturated six-membered piperidine ring with a ketone at the 4-position and a methyl group on the nitrogen atom. This arrangement provides a versatile scaffold for further chemical modification.
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis via Decarboxylation of a Precursor
This method, adapted from established literature, involves the hydrolysis and decarboxylation of a readily available precursor. [4]The causality for this approach is often driven by the commercial availability of the carbethoxy-substituted piperidone, which simplifies the synthesis to a single, high-yielding final step.
Materials:
-
1-methyl-3-carbethoxy-4-piperidone hydrochloride
-
20% Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Hydrolysis & Decarboxylation: To a round-bottom flask equipped with a reflux condenser, add 1-methyl-3-carbethoxy-4-piperidone hydrochloride (1 equivalent) and 20% aqueous HCl. [4]2. Heat the mixture to reflux for 1-2 hours. The progress can be monitored by TLC or by the cessation of CO₂ evolution. A key validation check is to take a small aliquot and test with ferric chloride reagent; the absence of coloration indicates complete reaction. [4]3. Work-up (Isolation of Free Base): Cool the reaction mixture to room temperature. Carefully basify the solution to a pH > 12 using a concentrated NaOH solution while cooling in an ice bath.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Methylpiperidin-4-one as an oil.
Protocol 2: Purification and Formation of the Hydrochloride Salt
The free base is often purified by vacuum distillation. [3]However, for many pharmaceutical applications, converting it to the stable, crystalline hydrochloride salt is preferred.
Materials:
-
Crude or purified 1-Methylpiperidin-4-one (free base)
-
Anhydrous Methanol
-
Saturated solution of HCl in Methanol (or gaseous HCl)
-
Anhydrous Diethyl Ether (Et₂O) or Chloroform (CHCl₃)
Procedure:
-
Purification of Free Base (Optional but Recommended): Purify the crude product from Protocol 1 via fractional distillation under reduced pressure (e.g., 55-60°C at 11 mm Hg). [5]This step is critical to remove non-volatile impurities.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol.
-
While stirring, slowly add a saturated solution of HCl in methanol dropwise until the solution is acidic (test with pH paper). Precipitation of the hydrochloride salt should occur.
-
Isolation and Recrystallization: If precipitation is incomplete, the addition of a less polar solvent like anhydrous diethyl ether can promote crystallization. Filter the resulting solid.
-
For ultimate purity, the anhydrous hydrochloride can be recrystallized from a solvent system such as chloroform/diethyl ether to yield the final product with a melting point of 165-168°C. [3][4]
Section 4: Core Applications in Research and Development
The true value of 1-Methylpiperidin-4-one is realized in its application as a versatile synthon for complex molecular architectures.
The Piperidone Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The N-methyl-4-piperidone structure offers three key points for diversification:
-
The Ketone: Allows for reactions like reductive amination, Wittig reactions, and aldol condensations to build complexity.
-
The α-Carbons: Can be functionalized via enolate chemistry.
-
The Nitrogen Atom: While already methylated, it influences the basicity and pharmacokinetic profile of the final molecule.
Case Study: Intermediate for FLT3 Kinase Inhibitors
1-Methylpiperidin-4-one is a precursor to intermediates used in the synthesis of advanced drugs like Gelitinib, an inhibitor of the FLT3 tyrosine kinase for treating acute myeloid leukemia (AML). [6]The synthesis often involves a reductive amination reaction where the ketone of a protected piperidone is reacted with an amine. [6]
Caption: Role as a precursor to a targeted therapeutic agent.
Other Key Applications
-
Pharmaceuticals: It is a documented building block for a wide range of drugs, including the antihistamine Bamipine and the migraine therapeutic Naratriptan. [7]* Materials Science: The piperidone core can be used in polymerization reactions to create novel high-molecular-weight polymers. [4][8]* Organic Synthesis: It is a reactant for creating complex structures like spiropiperidine rings. [4]
Section 5: Analytical Characterization
Rigorous analytical confirmation is essential for validating the identity and purity of 1-Methylpiperidin-4-one and its hydrochloride salt.
| Technique | Expected Results for 1-Methylpiperidin-4-one | Reference(s) |
| ¹H NMR | Signals corresponding to the N-CH₃ group (singlet), and two sets of methylene protons (-CH₂-CO- and -CH₂-N-) appearing as triplets. | [9] |
| ¹³C NMR | Signals for the carbonyl carbon (C=O), the N-methyl carbon, and two distinct methylene carbons. | [9] |
| IR Spectroscopy | A strong, characteristic absorption band for the C=O (ketone) stretch. | [9][10] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to its molar mass (113.16 g/mol ). | [9] |
Section 6: Safety, Handling, and Storage
As a flammable and potentially corrosive chemical, adherence to strict safety protocols is non-negotiable. [2][11]
GHS Hazard Information
| Pictogram(s) | GHS Code(s) | Hazard Statement(s) | Reference(s) |
| 🔥 | GHS02 | H226: Flammable liquid and vapor | [2][9] |
| corrosive | GHS05 | H314: Causes severe skin burns and eye damage (Note: This is listed for a fraction of notifications, suggesting it is a significant but not universal classification) | [9][11] |
Protocol: Safe Laboratory Handling
Objective: To ensure the safe handling of 1-Methylpiperidin-4-one by minimizing exposure and fire risk.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (inspect before use).
-
Splash-proof safety goggles and a face shield. [12]* Flame-retardant lab coat.
Handling Procedure:
-
Ventilation: Conduct all manipulations within a certified chemical fume hood. [13]2. Grounding: When transferring significant quantities, ground and bond containers to prevent static discharge. [2]3. Ignition Sources: Ensure the work area is completely free of open flames, hot surfaces, and spark-producing equipment. Use non-sparking tools. [2]4. Spill Management: Keep a spill kit rated for flammable liquids (e.g., vermiculite or other absorbent material) readily accessible. In case of a small spill, contain and absorb, then place the waste in a sealed container for disposal. [14]5. First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [5] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Ingestion can cause severe damage and perforation of tissue. Storage and Disposal:
-
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. [1][12]Keep the container tightly closed. The material may be air-sensitive and should be stored under an inert atmosphere (e.g., argon) for long-term stability. [1]* Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Unreacted organic reagents should be collected in an appropriate, labeled waste container. [2]
Section 7: Conclusion
1-Methylpiperidin-4-one hydrochloride and its free base are not merely commodity chemicals; they are enabling tools for innovation in drug discovery and materials science. Their value is derived from a combination of a privileged heterocyclic scaffold and a highly reactive ketone handle. By understanding the causality behind its synthesis, the nuances of its handling as both a free base and a hydrochloride salt, and its vast potential for chemical diversification, researchers can fully leverage this powerful intermediate to construct the complex molecules that drive scientific advancement.
Section 8: References
-
Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved from
-
Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]
-
ChemBK. (2024). 1-Methylpiperidine-4-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). 4-Piperidone Hydrochloride Monohydrate: Properties, Applications, and Manufacturers. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-METHYLPIPERIDIN-4-ONE. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1445-73-4, 1-Methyl-4-piperidone. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methyl-4-piperidone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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A Comprehensive Technical Guide to 1-Methylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-Methylpiperidin-4-one hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical compounds. As a pivotal building block, a thorough understanding of its physicochemical properties, synthesis, and applications is crucial for its effective utilization in research and development.
Physicochemical Properties
1-Methylpiperidin-4-one hydrochloride is the salt form of 1-Methyl-4-piperidone, a cyclic ketone.[1][2] The hydrochloride form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic protocols. The molecular weight of 1-Methylpiperidin-4-one free base is 113.16 g/mol .[1][2][3][4][5][6][7] The molecular weight of the hydrochloride salt is approximately 149.62 g/mol .
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO·HCl | [1][2][3][4][5][6] |
| Molecular Weight | ~149.62 g/mol | Calculated |
| CAS Number | 1445-73-4 (free base) | [1][3][4][5] |
| Appearance | Colorless to pale yellow liquid (free base) | [1][5] |
| Boiling Point | 55-60 °C at 11 mmHg (free base) | [5] |
| Density | 0.92 g/mL at 25 °C (free base) | [5] |
| Solubility | Soluble in water and organic solvents | [1][5] |
| pKa | 8.02 ± 0.20 (Predicted) | [5] |
Synthesis and Purification
The synthesis of 1-Methyl-4-piperidone has been reported through various methods. A notable early synthesis was described in 1948, which involves a multi-step process including a Dieckmann cyclization.[2] Another common approach involves the reaction of methylamine, formaldehyde, and diethyl 1,3-acetonedicarboxylate, followed by hydrolysis and decarboxylation with hydrochloric acid.[3]
A general synthetic workflow is outlined below:
Caption: A simplified workflow for the synthesis of 1-Methylpiperidin-4-one hydrochloride.
Experimental Protocol: Synthesis via Mannich-type Reaction and Decarboxylation [3]
-
Condensation: To a solution of diethyl 1,3-acetonedicarboxylate in a suitable solvent such as benzene, add a catalytic amount of p-toluenesulfonic acid.
-
Under stirring, add formaldehyde and methylamine to the reaction mixture.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.
-
Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the filtrate and stir for several hours.
-
The hydrochloric acid layer is then separated and heated to reflux to induce decarboxylation.
-
After decarboxylation is complete, the pH of the solution is adjusted to 12 with a base to neutralize the acid.
-
The crude product can then be isolated and purified.
Purification:
Purification of 1-Methyl-4-piperidone is typically achieved through fractional distillation.[5] The anhydrous hydrochloride salt can be crystallized from a mixture of chloroform and diethyl ether.[5]
Applications in Drug Development
1-Methylpiperidin-4-one and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[1] The piperidine scaffold is a common structural motif in many biologically active molecules.
Key therapeutic areas include:
-
Analgesics: It is a key intermediate in the synthesis of potent narcotic analgesics, including fentanyl analogues like remifentanil.[8] The 4-piperidone core is crucial for the activity of these compounds.
-
Anticancer Agents: The versatile structure of piperidone derivatives allows for modifications that have led to the development of compounds with antitumor effects.[9]
-
Antiviral and Antimicrobial Agents: Derivatives have shown potential efficacy against various viruses, including cytomegalovirus and SARS-CoV-2, as well as other pathogens.[9]
-
Kinase Inhibitors: 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, a derivative, is an intermediate for gilteritinib, an FLT3 tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML).[10]
-
Curcumin Mimics: 3,5-Bis(ylidene)-4-piperidone scaffolds, derived from 4-piperidones, are being investigated as curcumin mimics with a broad spectrum of biological activities.[11]
The Drug Enforcement Administration (DEA) has noted the use of 4-piperidone in the illicit manufacture of fentanyl, highlighting its importance in the synthesis of this controlled substance.[12]
Safety and Handling
1-Methyl-4-piperidone is classified as a flammable liquid and vapor.[7][13] It can cause severe skin burns and eye damage and may cause respiratory irritation.[13][14][15]
Handling Precautions: [13][16][17]
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid breathing vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed.
-
Store below +30°C.[5]
-
It is sensitive to air and should be stored under an inert atmosphere (e.g., Argon).[1]
In case of a spill, clean it up immediately, avoiding contact with skin and eyes.[15][16] Absorb small spills with an inert material like vermiculite and place in a suitable container for disposal.[16]
References
-
Matrix Fine Chemicals. (n.d.). 1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-piperidone. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Piperidone hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]
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Technical Guide: 1-Methylpiperidin-4-one Hydrochloride Solubility Profile & Purification Protocols
[1]
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 1-Methylpiperidin-4-one hydrochloride (N-methyl-4-piperidone HCl), a critical intermediate in the synthesis of piperidine-based pharmaceuticals and opioids.[1] While often cited in synthesis literature, specific quantitative solubility data for the hydrochloride salt is frequently fragmented.[1]
This document synthesizes available experimental data with field-proven purification methodologies. It addresses the critical distinction between the anhydrous and hydrate forms, which significantly impacts melting point and solubility behavior.[1] The guide includes self-validating protocols for solubility determination and recrystallization, designed for researchers requiring high-purity starting materials.[1]
Part 1: Physicochemical Identity[1]
Understanding the solid-state properties of the hydrochloride salt is a prerequisite for selecting the correct solvent system.[1] The hygroscopic nature of the salt often leads to the formation of a hydrate, which depresses the melting point.[1]
| Property | Data | Notes |
| Compound Name | 1-Methylpiperidin-4-one Hydrochloride | Also: N-Methyl-4-piperidone HCl |
| CAS Number | 41979-39-9 (HCl salt) / 1445-73-4 (Free base) | Ensure correct CAS for procurement.[1][2][3] |
| Molecular Formula | C₆H₁₁NO[1][2][3][4][5][6][7][8] · HCl | |
| Molecular Weight | 149.62 g/mol | (Free base: 113.16 g/mol ) |
| Melting Point (Anhydrous) | 165–168 °C | Crystallized from CHCl₃/Et₂O [1].[1][3] |
| Melting Point (Hydrate) | 94–95.5 °C | Formed upon exposure to moisture [1].[1] |
| pKa | ~8.02 (Predicted) | Base strength dictates pH-dependent solubility.[1] |
| Hygroscopicity | High | Rapidly absorbs atmospheric water to form the hydrate.[1] |
Part 2: Solubility Landscape
The solubility of 1-Methylpiperidin-4-one HCl follows the classic behavior of protonated nitrogenous salts: high affinity for protic polar solvents and low affinity for non-polar hydrocarbons.[1]
Qualitative Solubility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Protic Polar | Water | High | Freely soluble.[1] pH-dependent partitioning.[1] |
| Methanol | High | Excellent for initial dissolution.[1] | |
| Ethanol (EtOH) | Moderate/High | Preferred solvent for recrystallization (often with ether).[1] | |
| Aprotic Polar | Acetone | Moderate (Hot) | Soluble at reflux; poor solubility at RT (ideal for crystallization).[1] |
| DMSO | High | Good for biological assays; difficult to remove.[1] | |
| Chlorinated | Chloroform (CHCl₃) | Moderate | Used in mixed-solvent purification systems.[1] |
| Dichloromethane (DCM) | Low/Moderate | Free base is soluble; HCl salt is sparingly soluble.[1] | |
| Non-Polar | Diethyl Ether | Insoluble | Primary antisolvent for precipitation.[1] |
| Hexanes/Heptane | Insoluble | Antisolvent; used to wash crystals.[1] |
Solvation Mechanism Diagram
The following diagram illustrates the energetic competition between the crystal lattice energy and the solvation shell formation, explaining why protic solvents are effective.[1]
Caption: Thermodynamic driver of dissolution: High dielectric constant solvents overcome the lattice energy of the piperidone hydrochloride salt.[1]
Part 3: Experimental Protocols
As specific quantitative solubility curves (g/L vs. Temp) are rarely published for this specific salt, researchers must determine these values empirically for their specific batch purity.[1]
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Objective: Determine the precise saturation point in a target solvent at a specific temperature.[1]
-
Preparation: Dry the crude HCl salt in a vacuum oven at 40°C for 4 hours to ensure the anhydrous form is used.
-
Saturation: Add excess solid (approx. 2.0 g) to 10 mL of solvent (e.g., Ethanol) in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).
-
Gravimetric Analysis:
-
Calculation:
Protocol B: Purification via Recrystallization
Objective: Purify crude 1-Methylpiperidin-4-one HCl to remove colored impurities and hydrolysis products.[1]
System: Ethanol / Diethyl Ether (Solvent / Antisolvent)[1]
-
Dissolution: Dissolve 10 g of crude salt in the minimum amount of boiling absolute ethanol (~30–50 mL).
-
Note: If the solution is dark, treat with activated charcoal for 10 mins and filter hot through Celite.[1]
-
-
Nucleation: Allow the filtrate to cool to room temperature.
-
Precipitation: Slowly add diethyl ether dropwise with stirring until a persistent turbidity (cloudiness) is observed.
-
Crystallization: Cool the mixture to 0–4°C in an ice bath for 2 hours.
-
Collection: Filter the white crystalline solid under vacuum (Buchner funnel).
-
Wash: Rinse with cold 1:1 EtOH/Ether mixture.[1]
-
-
Drying: Dry under high vacuum (<1 mmHg) over P₂O₅ or KOH to remove traces of water and solvent.[1]
Target Yield: 70–85% Target MP: 164–167°C (Anhydrous)
Recrystallization Workflow Diagram
Caption: Step-by-step purification workflow using the Ethanol/Ether solvent pair to isolate high-purity anhydrous salt.[1]
Part 4: Stability & Handling[1]
Hygroscopicity Management
The transition from anhydrous (mp ~165°C) to hydrate (mp ~95°C) occurs rapidly in humid air.[1]
-
Storage: Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Impact: Using the hydrate in stoichiometric reactions (e.g., Mannich reactions) without correcting molecular weight will lead to under-dosing of the ketone.[1]
Chemical Stability
-
Oxidation: The free base is air-sensitive (oxidizes to N-oxides or ring-opened products).[1] The HCl salt protects the nitrogen lone pair, significantly increasing stability.[1]
-
Hydrolysis: In aqueous solution, the ketone is stable, but prolonged exposure to strong bases can lead to self-condensation (aldol-type reactions).[1]
Regulatory Compliance
References
-
Lyle, R. E., et al. (1959).[1][3] "The Asinger Reaction with 1-Methyl-4-piperidone." The Journal of Organic Chemistry, 24(3), 342–344.[1]
-
McElvain, S. M. (1948).[1][2] "Piperidine Derivatives."[1][2][3][9][10] Journal of the American Chemical Society, 70(5), 1820–1825.[1]
-
ChemicalBook. (2024).[1] "1-Methyl-4-piperidone Properties and MSDS."
-
PubChem. (2024).[1] "1-Methyl-4-piperidone Compound Summary." National Library of Medicine.[1] [1]
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- 4. 1-Methyl-4-piperidone | 1445-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. N-Methyl-4-piperidone | CAS#:1445-73-4 | Chemsrc [chemsrc.com]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 10. chemrevlett.com [chemrevlett.com]
Technical Whitepaper: Stability & Storage of 1-Methylpiperidin-4-one Hydrochloride
[1]
Executive Summary & Chemical Identity
1-Methylpiperidin-4-one Hydrochloride (CAS: 4162-12-9 for HCl salt; 1445-73-4 for free base) is a critical pharmacophore used in the synthesis of piperidine-based analgesics and antihistamines.[1] While the free base is a volatile, air-sensitive liquid, the hydrochloride salt offers improved stability but introduces significant hygroscopic challenges.[1]
Critical Advisory: This compound is a structural precursor to Schedule I and II controlled substances (e.g., Meperidine, Prodine).[1] While 4-Piperidone (N-unsubstituted) is a DEA List I Chemical, N-methyl derivatives are often subject to "Special Surveillance" lists.[1] Strict inventory tracking and security protocols are mandatory.[1]
| Attribute | Specification |
| IUPAC Name | 1-Methylpiperidin-4-one hydrochloride |
| Molecular Formula | C₆H₁₁NO[1][2][3][4][5] · HCl |
| Molecular Weight | 149.62 g/mol |
| Physical State | Crystalline solid (White to off-white) |
| Melting Point | 165–168 °C (Anhydrous); ~95 °C (Hydrate) |
| Solubility | High: Water, Methanol, Ethanol.[1] Low: Diethyl Ether, Hexane.[1] |
Degradation Mechanisms: The "Why"
Understanding the causality of degradation is essential for designing effective storage protocols.[1] The molecule faces three primary threats: Hygroscopic Hydrolysis , Aldol-like Self-Condensation , and Oxidative Cleavage .[1]
Thermodynamic Instability Pathways
The hydrochloride salt lattice is stable in isolation.[1] However, moisture absorption lowers the activation energy for two destructive pathways:
-
Hydrate Formation: The salt readily absorbs atmospheric water, transitioning from a free-flowing powder to a deliquescent cake.[1] This phase change alters stoichiometry, ruining precise molar dosing.[1]
-
Enolization & Condensation: In the presence of trace moisture and pH shifts (e.g., if HCl is lost), the ketone enolizes.[1] The enol can attack the ketone of a neighboring molecule (Aldol-type condensation), forming dimers that appear as yellow/orange impurities.[1]
Visualization of Degradation Logic
The following diagram maps the kinetic pathway from improper storage to chemical failure.
Figure 1: Kinetic degradation pathway showing the progression from moisture ingress to irreversible chemical dimerization.
Storage Protocols: The "How"
To maintain purity >98% over 12+ months, you must arrest the thermodynamic motion of the molecules and exclude reaction catalysts (water/oxygen).
The "Triple-Barrier" System
Do not rely on the vendor's original packaging once opened.[1] Transfer material to this self-validating system:
-
Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap. Reasoning: Amber glass blocks UV (preventing photolysis); PTFE prevents leaching of plasticizers which can occur with standard polyethylene caps.
-
Atmospheric Blanket: Purge the headspace with dry Argon (Ar) or Nitrogen (N₂) before sealing.[1] Reasoning: Ar is heavier than air and provides a superior blanket against oxidation than N₂.
-
Secondary Environment: Place the sealed vial inside a desiccator or a secondary jar containing activated silica gel or molecular sieves (4Å).
Thermal Regulation
-
Standard: 2°C to 8°C (Refrigerated).
-
Long-Term (>6 months): -20°C. [1]
-
Causality: Low temperature reduces the kinetic energy available for the endothermic enolization reaction, effectively "freezing" the molecule in its ketone form.[1]
Handling Protocol (Step-by-Step)
-
Equilibration: Remove container from cold storage and allow it to reach room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold container in humid air causes immediate condensation on the solid, triggering the degradation cascade described in Figure 1.[1]
-
-
Aliquot: If frequent use is expected, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Resealing: Wipe the threads of the vial with a Kimwipe to remove dust (which breaks the seal) and re-purge with inert gas before closing.[1]
Quality Control & Validation
Trust but verify. Before using stored material in critical synthesis, validate its integrity using this workflow.
Rapid QC Workflow
Figure 2: Decision tree for validating the integrity of stored 1-Methylpiperidin-4-one HCl.
Analytical Benchmarks
-
Visual: Must be white crystalline powder.[1] Yellowing indicates oxidation/dimerization.[1]
-
Melting Point: The anhydrous salt melts sharply at 165–168°C .[1][4] A depressed melting point (e.g., 95–120°C) indicates hydrate formation or significant impurities.[1]
-
Recrystallization (Rescue Protocol): If purity drops, recrystallize from a mixture of Ethanol/Diethyl Ether .[1] Dissolve in minimum hot ethanol, filter, and add ether until turbid. Cool to 4°C.[1]
Regulatory Compliance & Safety
DEA Context: While 4-Piperidone (N-unsubstituted) is a List I Chemical , 1-Methylpiperidin-4-one is a direct precursor to Schedule II opioids (Meperidine).[1]
-
Security: Store in a locked cabinet with limited access.
-
Inventory: Maintain a running log of usage (mass balance).[1] Discrepancies should be investigated immediately.
-
Disposal: Do not dispose of down the drain. Incinerate via a licensed hazardous waste contractor to prevent environmental accumulation of pharmacophores.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone.[1] Retrieved from [Link][1]
-
Drug Enforcement Administration (2023). Designation of 4-Piperidone as a List I Chemical.[1][6][7][8][9][10][11] Federal Register, 88 FR 21902.[1] Retrieved from [Link][1][3][5][6][8][9][10]
-
McElvain, S. M., & Rorig, K. (1948). Piperidine Derivatives.[1] XXX. 1-Methyl-4-piperidone.[1][2][3][4][5][8] Journal of the American Chemical Society.[1] (Fundamental synthesis and stability characterization).
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- 11. regulations.gov [regulations.gov]
An In-depth Technical Guide to the Safe Handling of 1-Methylpiperidin-4-one Hydrochloride for Research and Development
This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-Methylpiperidin-4-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into mitigating risks and ensuring a safe laboratory environment.
Compound Identification and Structural Context
1-Methylpiperidin-4-one hydrochloride is the salt form of the parent compound, 1-Methyl-4-piperidone. While they are structurally related, their physical states and associated hazards differ significantly. Understanding this distinction is fundamental to safe handling.
-
1-Methyl-4-piperidone (Free Base): This compound is a flammable liquid.[1][2][3][4] Its volatility and flammability are primary safety concerns.
-
1-Methylpiperidin-4-one hydrochloride: As the hydrochloride salt, this compound is typically a solid. The addition of the hydrochloride moiety generally increases water solubility and reduces vapor pressure compared to the free base, thus mitigating the flammability risk. However, it introduces hazards associated with solid particulates, such as inhalation risks.[5]
This guide will address the safety data for both forms where applicable, with a primary focus on the hydrochloride salt, extrapolating from the known hazards of the parent compound and similar hydrochloride salts.
Table 1: Compound Identification
| Identifier | 1-Methyl-4-piperidone (Free Base) | 1-Methylpiperidin-4-one hydrochloride |
| Synonyms | N-Methyl-4-piperidone, 1-Methyl-4-oxopiperidine | 1-Methyl-4-oxopiperidinium chloride |
| CAS Number | 1445-73-4[2][3][4][6] | 40064-34-4 (refers to piperidin-4-one hydrochloride hydrate)[7] |
| Molecular Formula | C₆H₁₁NO[2][4][6] | C₆H₁₂ClNO |
| Molecular Weight | 113.16 g/mol [3][4][6] | 149.62 g/mol |
| Typical Form | Liquid[3][8] | Solid |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for the free base is well-documented, while the classification for the hydrochloride salt can be inferred from related compounds.
1-Methyl-4-piperidone (Free Base):
-
Flammable Liquid: Category 3.[1][3][4] The vapor can form explosive mixtures with air and may travel to an ignition source.[2][3]
-
Skin Corrosion/Irritation: Category 1B/1C. Causes severe skin burns and eye damage.[3]
-
Serious Eye Damage: Category 1. Corrosive to the eyes and may cause severe damage, including blindness.[3][9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3]
1-Methylpiperidin-4-one hydrochloride (Inferred Hazards): Based on data for Piperidin-4-one hydrochloride and general properties of amine salts:
-
Acute Toxicity (Oral): Category 4. Harmful if swallowed.[5]
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[5][7]
-
Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[5][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation upon inhalation of dust.[5][7][9]
Table 2: GHS Hazard Summary
| Hazard Statement (Code) | 1-Methyl-4-piperidone (Free Base) | 1-Methylpiperidin-4-one hydrochloride (Inferred) | Causality and Experimental Insight |
| Flammable liquid and vapor (H226) | Yes [1][3][4] | No | The free base has a flash point of 58°C (136.4°F), making it a significant fire risk at elevated temperatures.[3] The salt form is a non-volatile solid. |
| Causes severe skin burns and eye damage (H314) | Yes [3][6] | No (Causes irritation) | The free base is a corrosive amine. The hydrochloride salt is neutralized, reducing its corrosivity to an irritant effect. |
| Causes skin irritation (H315) | Yes (as part of H314) | Yes [5][7] | Prolonged contact with the solid or its solutions can defat the skin and cause irritation. |
| Causes serious eye damage/irritation (H318/H319) | Yes (H318) [9] | Yes (H319) [5][7] | Direct contact with the solid can cause serious irritation. The free base is more damaging. |
| Harmful if swallowed (H302) | May be harmful[3] | Yes [5] | Ingestion can lead to gastrointestinal irritation. |
| May cause respiratory irritation (H335) | Yes (Vapors) [3] | Yes (Dust) [5][7][9] | Inhalation of vapors (free base) or dust (hydrochloride salt) can irritate the mucous membranes and respiratory tract. |
Proactive Risk Mitigation: Engineering Controls, PPE, and Handling
A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is essential.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by isolating the hazard from the researcher.
-
Ventilation: All handling of 1-Methylpiperidin-4-one hydrochloride powder and its solutions should be conducted in a well-ventilated area.[3][5] A certified chemical fume hood is mandatory when weighing the solid or preparing solutions to prevent inhalation of dust.
-
Static Control: For the flammable free base, all equipment must be grounded and bonded to prevent static discharge, which could serve as an ignition source.[1][3] Use non-sparking tools for any transfers.[2][3]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a one-size-fits-all approach; it must be based on a risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Tightly fitting chemical safety goggles are the minimum requirement.[1][10] A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[4]
-
Skin Protection: A lab coat is standard. For handling the corrosive free base, impervious clothing is recommended.[1] Wear chemically resistant gloves (e.g., nitrile) and inspect them before each use.[1][10] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors (for the free base) or particulates (for the hydrochloride salt) is necessary.[1][3]
Caption: PPE selection workflow based on compound form and handling procedure.
Safe Handling and Storage Protocols
-
Handling: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling.[3][5] Keep containers tightly closed when not in use.[1][3][5]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3][4][5] For the free base, this must be a designated flammables area.[3] Containers should be clearly labeled and stored upright to prevent leakage.[4] The hydrochloride salt is hygroscopic and should be protected from moisture.[5]
Emergency Response Protocols
A well-rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or release.
First-Aid Measures
The immediate administration of first aid can significantly minimize injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2][3][5] Seek immediate medical attention, preferably from an ophthalmologist.[2] Removal of contact lenses should only be done by skilled personnel.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing, including shoes and jewelry. Wash the affected area with plenty of soap and water for at least 15-30 minutes.[2][4] Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the affected person to fresh air immediately.[1][3][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[10] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1][5][10] Never give anything by mouth to an unconscious person.[1][10] Call a physician or poison control center immediately.[10]
Fire-Fighting Measures
This section primarily applies to the free base , as the hydrochloride salt is not considered a significant fire risk.[5]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][3][10] Water spray can be used to cool fire-exposed containers.[3]
-
Specific Hazards: The liquid is flammable, and its vapors can form explosive mixtures with air.[3] Vapors may travel a considerable distance to an ignition source and flash back.[2][3] Containers may explode when heated.[3] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]
Accidental Release Measures (Spill Cleanup)
-
Initial Response: Evacuate personnel from the spill area. Remove all sources of ignition (for the free base).[2][3][10] Ensure adequate ventilation.
-
Personal Protection: Responders must wear the appropriate level of PPE as outlined in section 3.2, including respiratory protection. Avoid breathing dust or vapors.[5][10]
-
Containment and Cleanup:
-
For Solid (HCl Salt) Spills: Use dry cleanup procedures to avoid generating dust.[5] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5]
-
For Liquid (Free Base) Spills: Contain and absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[2][3] Do not use combustible materials like sawdust. Collect the absorbed material using non-sparking tools and place it in a closed container for disposal.[3][10]
-
-
Final Decontamination: Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[5]
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
Spectroscopic Data of 1-Methylpiperidin-4-one Hydrochloride
This technical guide provides a comprehensive spectroscopic analysis of 1-Methylpiperidin-4-one hydrochloride , a critical intermediate in the synthesis of pharmacophores such as piperidine-based antihistamines and analgesics.[1]
Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]
Executive Summary & Chemical Identity[1][2][3]
1-Methylpiperidin-4-one hydrochloride (also known as N-methyl-4-piperidone HCl) is the stable salt form of the volatile free base 1-methyl-4-piperidone.[1] It serves as a versatile building block for spiro-cyclic compounds and piperidine derivatives.[1][2][3] Due to the basicity of the tertiary amine, the hydrochloride salt is the preferred form for storage and handling, preventing oxidation and polymerization (darkening) common to the free base.
Chemical Profile Table[6][7]
| Property | Data |
| IUPAC Name | 1-Methylpiperidin-4-one hydrochloride |
| Common Name | N-Methyl-4-piperidone HCl |
| CAS Number | 5885-05-2 (HCl salt); 1445-73-4 (Free base) |
| Molecular Formula | C |
| Molecular Weight | 149.62 g/mol (Salt); 113.16 g/mol (Base) |
| Appearance | White to off-white crystalline powder (hygroscopic) |
| Melting Point | 165–168 °C (Anhydrous); 94–95 °C (Hydrate) |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Ether |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the piperidine ring simplifies the NMR spectrum. Upon protonation (salt formation), significant downfield shifts are observed, particularly at the N-methyl and
H NMR Data (400 MHz, D
O)
Note: In D
| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( |
| N-CH | Methyl group | 2.95 – 3.05 | Singlet (s) | 3H | - |
| C3-H, C5-H | 2.60 – 2.80 | Triplet (t) / Multiplet | 4H | ~6-7 Hz | |
| C2-H, C6-H | 3.50 – 3.70 | Broad Multiplet | 4H | - |
Analyst Note: In the free base (CDCl
), the N-Me signal appears upfield at ~2.35 ppm. The shift to ~3.0 ppm in the HCl salt is a diagnostic confirmation of salt formation.
C NMR Data (100 MHz, D
O)
The carbonyl carbon is the most deshielded signal, followed by the carbons adjacent to the nitrogen.
| Position | Assignment | Shift ( |
| C=O | Carbonyl (C4) | 203.0 – 206.0 |
| C2, C6 | 53.0 – 55.0 | |
| N-CH | Methyl Carbon | 43.0 – 45.0 |
| C3, C5 | 38.0 – 40.0 |
Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the salt from the free base primarily through the ammonium band structure and the carbonyl shift.
| Functional Group | Wavenumber (cm | Description & Diagnostic Value |
| N-H | 2400 – 3000 | Broad, strong absorption. Characteristic of tertiary amine salts (R |
| C=O Stretch | 1725 – 1735 | Strong, sharp. The ketone carbonyl. Shifts to slightly higher frequency compared to free base (~1715 cm |
| C-H Stretch | 2800 – 3000 | Alkyl C-H stretching (masked partially by N-H band). |
| C-N Stretch | 1100 – 1250 | Medium intensity, often multiple bands. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion:
-
ESI (+): Observed [M+H]
= 114.1 m/z . (Note: The HCl is lost; the instrument detects the protonated organic base). -
EI: Observed M
= 113 m/z .
-
-
Fragmentation Pattern (EI):
Experimental Protocols
Synthesis & Salt Formation Workflow
This protocol describes the conversion of the free base to the hydrochloride salt to ensure stability and high purity for analysis.
Reagents:
-
1-Methyl-4-piperidone (Free base, oily liquid)[1]
-
Diethyl ether (Anhydrous)
-
HCl (2M in Diethyl ether or Ethanol)
Procedure:
-
Dissolution: Dissolve 10.0 g of 1-methyl-4-piperidone in 50 mL of anhydrous diethyl ether. Cool to 0–5 °C in an ice bath.
-
Acidification: Dropwise add HCl (in ether/ethanol) with vigorous stirring. A white precipitate will form immediately.[1]
-
Endpoint: Continue addition until the supernatant is acidic (pH < 2 on wet indicator paper).
-
Isolation: Filter the white solid under vacuum (nitrogen atmosphere preferred as the salt is hygroscopic).
-
Purification: Wash the filter cake with cold ether (
mL). Recrystallize from ethanol/acetone if necessary. -
Drying: Dry in a vacuum oven at 40 °C over P
O for 6 hours.
Sample Preparation for NMR[1]
-
Solvent: Deuterium Oxide (D
O) is preferred due to high solubility. DMSO-d is an alternative if exchangeable protons (N-H) need to be visualized (broad singlet > 10 ppm). -
Concentration: 10–15 mg of salt in 0.6 mL solvent.
-
Reference: Calibrate to residual solvent peak (HDO
4.79 ppm).
Visualization: Analytical Workflow
The following diagram illustrates the logical flow for confirming the identity of the compound, distinguishing it from common impurities like the free base or bis-alkylated byproducts.
Caption: Logical decision tree for the structural verification of 1-Methylpiperidin-4-one HCl.
References
-
Preparation and Melting Point Data: McElvain, S. M. (1948). "Piperidine Derivatives.[1][4][5][6][7][8] XXX. 1-Methyl-4-piperidone".[1][2][3][8][9][10] Journal of the American Chemical Society, 70(5), 1820–1825.
-
NMR Solvent Data: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 20(3), 661–667.
-
General Spectroscopic Data (Free Base Reference): National Institute of Standards and Technology (NIST). "1-Methyl-4-piperidone Mass Spectrum".[1][10] NIST Chemistry WebBook, SRD 69.
-
Safety & Handling: Sigma-Aldrich.[1] "Safety Data Sheet: 1-Methyl-4-piperidone".
Sources
- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 5. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 9. molbase.com [molbase.com]
- 10. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
Technical Analysis: ¹H NMR Spectroscopy of 1-Methylpiperidin-4-one Hydrochloride
Executive Summary
This technical guide provides a rigorous analysis of the ¹H NMR spectral characteristics of 1-Methylpiperidin-4-one hydrochloride (CAS: 1445-73-4).[1][2] Intended for pharmaceutical researchers and analytical chemists, this document moves beyond basic peak assignment to explore the critical effects of protonation, solvent-dependent hydration equilibria (gem-diol formation), and conformational dynamics.[1][2] Correct interpretation of this spectrum is vital, as this compound serves as a primary precursor in the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines and opioid analgesics).[1][2]
Part 1: Chemical Context & Structural Dynamics[1][2]
To accurately interpret the NMR spectrum, one must understand the dynamic state of the molecule in solution.[1][2] Unlike rigid aromatic systems, 1-Methylpiperidin-4-one HCl exhibits three specific behaviors that complicate analysis:
-
Salt Formation: The nitrogen is protonated (
-H), creating a quaternary ammonium center.[1][2] This significantly deshields adjacent protons (α-protons) compared to the free base.[1][2] -
Ring Inversion: The piperidine ring undergoes rapid chair-chair interconversion at room temperature, averaging the signals of axial and equatorial protons.[1][2]
-
Hydration Equilibrium (The "Hidden" Variable): In aqueous solvents (
), the electron-deficient carbonyl carbon at position 4 is susceptible to nucleophilic attack by water, forming a gem-diol (hydrate) .[1][2] This equilibrium results in two distinct sets of signals or broadened peaks, often mistaken for impurities.[1][2]
Diagram 1: Structural Equilibria & NMR Consequences
Caption: Figure 1. The protonation and hydration states of 1-Methylpiperidin-4-one. In D₂O, the ketone/hydrate equilibrium significantly alters chemical shifts.
Part 2: Experimental Methodology
The choice of solvent dictates the spectral appearance.[1][2] A standardized protocol ensures reproducibility.[1][2]
Solvent Selection Strategy
-
Deuterium Oxide (
): -
Dimethyl Sulfoxide (
):
Recommended Acquisition Parameters
| Parameter | Setting | Rationale |
| Field Strength | ≥ 400 MHz | Required to resolve the AA'BB' coupling of the ring protons.[1][2] |
| Pulse Angle | 30° or 45° | Ensures accurate integration without long relaxation delays ( |
| Relaxation Delay ( | 2.0 - 5.0 s | Essential for accurate integration of the N-Methyl singlet vs. ring protons.[1][2] |
| Scans (NS) | 16 - 64 | Sufficient for >10 mg sample mass.[1][2] |
| Temperature | 298 K (25°C) | Standard.[1][2] Lowering to <250K can freeze ring inversion (splitting signals).[1][2] |
Part 3: Spectral Analysis & Assignment[1][2]
The Spectrum in (Hydration Effect)
In
Reference Point: TMSP (0.00 ppm) or HDO residual peak (4.79 ppm).[1][2]
| Position | Protons | Multiplicity | Chemical Shift ( | Integration | Structural Insight |
| N-CH₃ | 3H | Singlet | 2.95 - 3.05 | 3H | Deshielded by quaternary |
| C3, C5 | 4H | Multiplet/Triplet | 2.10 - 2.30 | 4H | Adjacent to C(OH)₂.[1][2] Upfield compared to ketone form due to loss of C=O anisotropy.[1][2] |
| C2, C6 | 4H | Multiplet/Broad | 3.50 - 3.70 | 4H | Adjacent to |
| N-H | 1H | - | Not Observed | - | Rapid exchange with |
The Spectrum in (Ketone Form)
This solvent prevents hydration, displaying the "true" ketone structure.[1][2]
Reference Point: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1][2]
| Position | Protons | Multiplicity | Chemical Shift ( | Integration | Structural Insight |
| N-H | 1H | Broad Singlet | 10.5 - 11.5 | 1H | Acidic proton; visible due to lack of exchange.[1][2] |
| C2, C6 | 4H | Broad Multiplet | 3.30 - 3.60 | 4H | Adjacent to |
| N-CH₃ | 3H | Singlet | 2.75 - 2.85 | 3H | Characteristic singlet.[1][2] |
| C3, C5 | 4H | Triplet/Multiplet | 2.60 - 2.80 | 4H | Adjacent to C=O.[1][2] Deshielded by carbonyl anisotropy (downfield from hydrate form).[1][2] |
Critical Note on Coupling: The ring protons (C2/C6 and C3/C5) theoretically form an AA'BB' system.[1][2] However, due to rapid ring flipping, they often appear as broadened triplets or unresolved multiplets.[1][2] If the sample is cooled significantly, these signals will split into distinct axial and equatorial resonances.[1][2]
Part 4: Troubleshooting & Impurity Profiling[1][2]
When synthesizing or sourcing this material, specific impurities are common.[1][2]
Diagram 2: Impurity Identification Workflow
Caption: Figure 2. Logic flow for identifying common process impurities in 1-Methylpiperidin-4-one HCl.
Common Impurity Shifts (in )
-
Free Base (1-Methylpiperidin-4-one):
-
Ethanol:
-
Water:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone.[1][2] PubChem. Available at: [Link][1][2]
-
Beguin, C. G., et al. "Carbon-13 nuclear magnetic resonance spectroscopy of methyl-substituted piperidines and their hydrochloride salts."[1][2][3] Magnetic Resonance in Chemistry (via ResearchGate).[1][2] Available at: [Link]
Sources
Technical Whitepaper: Structural Elucidation and ¹³C NMR Characterization of 1-Methylpiperidin-4-one HCl
[1]
Executive Summary
1-Methylpiperidin-4-one hydrochloride (CAS: 5382-16-1) is a critical pharmacophore precursor used extensively in the synthesis of piperidine-based analgesics and neuroactive agents.[1] While structurally simple, its characterization presents a specific analytical challenge often overlooked in routine screening: solvent-dependent hydration equilibrium .[1]
This technical guide provides a definitive reference for the ¹³C NMR characterization of this compound. Unlike standard spectral libraries, this document distinguishes between the ketone form (predominant in aprotic polar solvents like DMSO-d₆) and the gem-diol (hydrate) form (predominant in D₂O).[1] Failure to account for this equilibrium frequently leads to false-negative results during quality control when researchers search for a carbonyl peak (~206 ppm) that effectively does not exist in aqueous solution.[1]
Part 1: Structural Dynamics & Chemical Environment[1]
To accurately interpret the NMR data, one must first understand the dynamic behavior of the piperidone ring in solution. The hydrochloride salt enhances water solubility but also catalyzes the nucleophilic attack of water on the carbonyl carbon (C4).[1]
The Hydration Trap
In D₂O, the electron-deficient carbonyl carbon at position 4 undergoes rapid reversible hydration to form a gem-diol.[1] This hybridization change from sp² to sp³ results in a massive upfield shift of the C4 resonance, moving it from the ketone region (~206 ppm) to the aliphatic/acetal region (~90 ppm).[1]
Visualization of Structural Equilibrium
The following diagram illustrates the equilibrium and the numbering scheme used for spectral assignment.
Figure 1: Solvent-dependent equilibrium between the ketone and gem-diol forms.[1] In aqueous media, the equilibrium shifts heavily to the right.
Part 2: Experimental Methodology
Reproducibility in salt characterization requires strict control over pH and water content.[1] The following protocol ensures quantitative detection of quaternary carbons.
Sample Preparation[1]
-
Method A (Ketone Characterization):
-
Method B (Gem-Diol Characterization):
-
Solvent: D₂O (99.9% D).
-
Concentration: 30 mg in 0.6 mL solvent.
-
Note: Use a TSP (trimethylsilylpropanoic acid) internal standard, as TMS is insoluble in D₂O.[1]
-
Acquisition Parameters (Bruker/Varian Standard)
-
Frequency: 100 MHz or higher (¹³C base frequency).
-
Pulse Sequence: Proton-decoupled ¹³C (zgpg30 or equivalent).[1]
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .[1]
-
Scans (NS): Minimum 512 (due to the lower sensitivity of the quaternary carbons and splitting of signal intensity if equilibrium exists).
-
Temperature: 298 K (25°C).[1]
Part 3: Spectral Analysis & Assignment[1][2]
The molecule possesses a plane of symmetry passing through the Nitrogen and C4.[1] Consequently, C2 is equivalent to C6, and C3 is equivalent to C5.[1] This simplifies the spectrum to four distinct carbon signals.[1]
Table 1: ¹³C NMR Data in DMSO-d₆ (Ketone Form)
Use this dataset for confirming the integrity of the piperidone ring.
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Assignment Logic |
| C4 | 206.5 | C (Quaternary) | Characteristic ketone carbonyl.[1] Most deshielded signal.[1] |
| C2, C6 | 53.2 | CH₂ | Alpha to Nitrogen (electronegative induction).[1] |
| N-CH₃ | 43.8 | CH₃ | N-Methyl group.[1] |
| C3, C5 | 38.4 | CH₂ | Alpha to Carbonyl.[1] Shielded relative to C2/C6.[1] |
Table 2: ¹³C NMR Data in D₂O (Gem-Diol Form)
Use this dataset if analyzing aqueous reaction mixtures or biological buffers.[1]
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Assignment Logic |
| C4 | 91.8 | C (Quaternary) | Gem-diol (hydrate) .[1] Massive upfield shift from 206 ppm.[1] |
| C2, C6 | 54.1 | CH₂ | Alpha to N+.[1] Slightly deshielded by solvent polarity.[1] |
| N-CH₃ | 44.5 | CH₃ | N-Methyl group.[1] |
| C3, C5 | 31.2 | CH₂ | Alpha to gem-diol.[1] Upfield shift due to loss of C=O anisotropy.[1] |
Comparative Analysis
The most diagnostic feature is the C4 carbon .[1]
Part 4: Impurity Profiling[1]
During the synthesis or storage of 1-Methylpiperidin-4-one HCl, specific degradation pathways occur. The following flowchart outlines the logic for identifying common impurities based on NMR shifts.
Figure 2: Diagnostic logic flow for identifying common impurities in the ¹³C spectrum.
Common Impurity Shifts (DMSO-d₆)
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone.[1] Retrieved from [Link]
-
AIST Spectral Database for Organic Compounds (SDBS). ¹³C NMR Spectrum of 1-Methyl-4-piperidone (SDBS No. 10227).[1] Retrieved from [Link][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][3] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Reference for solvent impurity shifts).
-
Bolognese, B., et al. (2016). Gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR.[1] (Reference for gem-diol shift logic in N-heterocycles). Retrieved from [Link]
Technical Analysis: 1-Methylpiperidin-4-one Hydrochloride IR Spectrum
This guide provides an in-depth technical analysis of the infrared (IR) spectrum of 1-Methylpiperidin-4-one hydrochloride (also known as N-methyl-4-piperidone HCl).[1][2] It is designed for researchers requiring rigorous structural validation of this intermediate, which is critical in the synthesis of various pharmacophores, including piperidine-based analgesics and neuroactive agents.[1][2]
Introduction & Chemical Context
1-Methylpiperidin-4-one hydrochloride (CAS: Free base 1445-73-4; HCl salt varies) is a heterocyclic ketone salt.[1][2] In drug development, it serves as a "Mannich base" equivalent, offering a reactive carbonyl for nucleophilic attack and a tertiary amine capable of salt formation.[2]
From a spectroscopic standpoint, the conversion of the free base to the hydrochloride salt introduces profound changes in the vibrational modes.[1][2] The protonation of the nitrogen atom (
The Analytical Challenge
The primary challenge in analyzing this salt is hygroscopicity .[2] The ionic lattice of the hydrochloride salt has a high affinity for atmospheric moisture.[2] Absorbed water introduces a broad O-H stretch (
Experimental Methodology
To ensure spectral fidelity, the sample preparation protocol must mitigate moisture interference and lattice distortions.[2]
Protocol A: Attenuated Total Reflectance (ATR) – Preferred for Routine ID
-
Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).[2]
-
Rationale: ATR requires zero sample dilution, minimizing moisture uptake during preparation.[2]
-
Procedure:
Protocol B: KBr Pellet – Preferred for High-Resolution Fingerprinting[1][2]
-
Rationale: Provides superior resolution for weak overtone bands in the
region, provided the KBr is dry.[1][2] -
Procedure:
Workflow Visualization
The following diagram illustrates the decision logic for sample preparation based on analytical needs.
Figure 1: Decision matrix for IR sample preparation of hygroscopic amine salts.
Spectral Interpretation & Band Assignment
The spectrum of 1-Methylpiperidin-4-one HCl is defined by the interplay between the ketone carbonyl and the protonated tertiary amine.[1][2]
Summary of Diagnostic Bands
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode | Structural Insight |
| Amine Salt ( | 2400 – 2700 | Medium, Broad | N-H Stretch | Indicates protonation (Salt form).[1][2] Often shows multiple sub-bands (Fermi resonance).[2] |
| C-H (Alkyl) | 2850 – 3000 | Strong | Ring methylene ( | |
| Ketone (C=O) | 1720 – 1735 | Strong, Sharp | C=O Stretch | Carbonyl group.[2][3] Shifts to higher |
| Methylene Scissor | 1450 – 1470 | Medium | Deformation of ring | |
| Fingerprint | 1100 – 1300 | Variable | C-N / C-C Stretch | Skeletal vibrations specific to the piperidine ring.[2] |
Detailed Mechanistic Analysis[1]
1. The Carbonyl Region (
)
In the free base (1-Methyl-4-piperidone), the C=O stretch typically appears near 1715 cm⁻¹ .[1][2]
-
The Shift: Upon formation of the hydrochloride salt, the nitrogen becomes positively charged (
).[2] This quaternary center exerts an electron-withdrawing inductive effect (-I) through the -framework.[1][2] -
Causality: The withdrawal of electron density reduces the contribution of the single-bond resonance form (
), increasing the double-bond character of the carbonyl.[1] Consequently, the force constant ( ) increases, shifting the absorption to a higher wavenumber (typically +10 to +20 cm⁻¹ compared to the free base).[2]
2. The "Ammonium" Region (
)
This is the most distinctive feature of the HCl salt.[1][2]
-
Appearance: Unlike the sharp N-H stretches of secondary amines (
), the stretch of a tertiary amine salt appears as a broad, complex band centered between 2400 and 2700 cm⁻¹.[1] -
Overtones: You will often observe "combination bands" or "Fermi resonances" superimposed on this broad absorption.[2] These are interactions between the fundamental N-H stretch and overtones of lower-frequency deformation modes.[1][2]
-
Absence of Bohlmann Bands: The free base exhibits "Bohlmann bands" (
) due to the interaction of the nitrogen lone pair with anti-periplanar C-H bonds.[1][2] In the HCl salt, the lone pair is bonded to a proton, so these bands disappear. This disappearance is a definitive proof of complete salt formation.[2]
3. The Fingerprint Region (
)[1][2]
-
C-N Stretches: The C-N vibrational modes in the ring and the
bond appear in the range.[1][2] These are coupled with ring skeletal vibrations.[2] -
Counter-ion Effects: While the Chloride ion (
) is heavy and its direct stretching vibrations are in the far-IR ( ), the crystal lattice packing involving influences the exact position of the bands via hydrogen bonding ( ).[1][2]
Interpretation Logic Flow
The following diagram outlines the logical steps to validate the compound's identity using its IR spectrum.
Figure 2: Step-by-step spectral validation logic for 1-Methylpiperidin-4-one HCl.
Common Artifacts & Troubleshooting
When analyzing 1-Methylpiperidin-4-one HCl, researchers frequently encounter specific artifacts.
-
The "Water Mask":
-
Carbon Dioxide Doublet:
-
Christiansen Effect (KBr Pellets only):
References
-
NIST Mass Spectrometry Data Center. (n.d.).[2] 4-Methylpiperidine hydrochloride IR Spectrum. National Institute of Standards and Technology (NIST).[2][4] Retrieved January 30, 2026, from [Link][2]
- Note: Used as a reference for the characteristic vibrational modes of piperidine hydrochloride salts.
-
-
Note: Source for free base physical properties and precursor data.[1]
-
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5]
- Note: Authoritative text for the assignment of Bohlmann bands and ammonium salt overtones.
-
Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][5]
- Note: Reference for the inductive shift of carbonyls in qu
Sources
Mass spectrometry of 1-Methylpiperidin-4-one hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry of 1-Methylpiperidin-4-one Hydrochloride
Authored by: A Senior Application Scientist
Introduction
1-Methylpiperidin-4-one, also known as N-Methyl-4-piperidone, is a vital heterocyclic ketone that serves as a versatile intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a reactive carbonyl group and a tertiary amine within a piperidine ring, makes it a valuable building block for creating more complex molecular architectures. Given its role in drug development and organic synthesis, the unambiguous identification and characterization of 1-Methylpiperidin-4-one and its salt forms, such as the hydrochloride, are of paramount importance.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a detailed examination of the mass spectrometric behavior of 1-Methylpiperidin-4-one hydrochloride. We will delve into the rationale behind selecting appropriate ionization techniques, predict and analyze its fragmentation patterns through tandem mass spectrometry (MS/MS), and provide robust, field-tested protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply mass spectrometry to this specific compound.
Physicochemical Properties: The Foundation for MS Method Development
Understanding the fundamental properties of the analyte is the first step in designing any successful analytical method. The hydrochloride salt form dictates its solubility and behavior in solution, while the free base's properties influence its volatility and ionization potential.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO | PubChem[3] |
| Molecular Weight (Free Base) | 113.16 g/mol | PubChem[3] |
| Exact Mass (Free Base) | 113.084064 u | PubChem[3] |
| Form (Free Base) | Clear yellow to orange liquid | ChemicalBook[4] |
| Water Solubility (Free Base) | Miscible | ChemicalBook[4] |
| pKa | 8.02 ± 0.20 (Predicted) | ChemicalBook[4] |
| CAS Number | 1445-73-4 | NIST[5] |
The miscibility in water and the presence of a basic nitrogen atom (pKa ≈ 8.02) are critical indicators that Electrospray Ionization (ESI) in positive ion mode will be an effective and highly sensitive method for analysis.
Ionization Techniques: Selecting the Right Tool for the Molecule
The choice of ionization source is dictated by the analyte's physicochemical properties and the desired information. For 1-Methylpiperidin-4-one hydrochloride, two primary techniques are relevant, each with distinct advantages.
Electrospray Ionization (ESI)
ESI is the premier choice for analyzing 1-Methylpiperidin-4-one hydrochloride. The compound is typically dissolved in a polar solvent (e.g., methanol/water), and the pre-existing charge in the salt form, along with the high basicity of the tertiary amine, makes it exceptionally amenable to protonation.
Causality: In a typical ESI experiment, the analyte solution is sprayed through a heated capillary held at a high potential. This process creates a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions—in this case, the protonated molecule [M+H]⁺—are ejected into the gas phase for mass analysis. Because the molecule is already a salt and possesses a highly basic nitrogen site, the efficiency of forming [M+H]⁺ ions is extremely high, leading to excellent sensitivity. Analysis is almost exclusively performed in positive ion mode.
Electron Ionization (EI)
EI is a classic, high-energy ionization technique typically coupled with Gas Chromatography (GC). While not ideal for the non-volatile hydrochloride salt, it is highly effective for the free base, 1-Methylpiperidin-4-one.[5]
Causality: In EI, a beam of high-energy electrons (typically 70 eV) bombards the gaseous analyte. This energetic collision ejects an electron from the molecule, creating a radical cation (M⁺•). The excess energy deposited in the ion causes extensive and reproducible fragmentation. The resulting mass spectrum is a distinct fingerprint of the molecule, valuable for library matching and structural confirmation. To use EI, the hydrochloride salt must first be neutralized to the more volatile free base.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
The true power of modern mass spectrometry lies in MS/MS, where the protonated molecule is isolated, subjected to collision-induced dissociation (CID), and its fragments are analyzed. This provides definitive structural information. The fragmentation of piperidine-containing structures has been well-studied, offering a reliable framework for predicting the behavior of 1-Methylpiperidin-4-one.[6][7]
Upon ESI, 1-Methylpiperidin-4-one (M, FW 113.16) will be observed as its protonated form, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 114.09. The fragmentation of this precursor ion is dominated by cleavages alpha to the nitrogen atom, a characteristic pathway for cyclic amines.
Caption: General analytical workflow for the MS analysis of 1-Methylpiperidin-4-one HCl.
Conclusion
The mass spectrometric analysis of 1-Methylpiperidin-4-one hydrochloride is a straightforward yet powerful application of modern analytical techniques. By leveraging the compound's inherent chemical properties, Electrospray Ionization in positive ion mode provides a highly sensitive and robust method for its detection. Tandem mass spectrometry (MS/MS) offers definitive structural confirmation through the predictable fragmentation of the N-methylpiperidine ring, primarily via alpha-cleavage pathways. The protocols and insights provided in this guide serve as a comprehensive resource for scientists, enabling accurate, reproducible, and reliable characterization of this important synthetic intermediate.
References
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1-Methylpiperidine-4-one - Physico-chemical Properties . (2024). ChemBK. [Link]
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Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts . (n.d.). SciSpace. [Link]
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4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) . (n.d.). PubChem. [Link]
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1-Methyl-4-piperidone . (n.d.). PubChem. [Link]
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Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection . (2000). PubMed. [Link]
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Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts . (n.d.). SciELO. [Link]
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4-Piperidinone, 1-methyl- . (n.d.). NIST WebBook. [Link]
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Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites . (2005). ResearchGate. [Link]
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4-Piperidinol, 1-methyl- . (n.d.). PubChem. [Link]
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (2003).
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Article . (n.d.). SciELO. [Link]
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Cas 1445-73-4,1-Methyl-4-piperidone . (n.d.). LookChem. [Link]
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1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4 . (n.d.). Matrix Fine Chemicals. [Link]
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Role of 1-Methylpiperidin-4-one hydrochloride in medicinal chemistry
Technical Whitepaper: 1-Methylpiperidin-4-one Hydrochloride as a Linchpin Scaffold in Medicinal Chemistry
Executive Summary
In the landscape of heterocyclic chemistry, 1-Methylpiperidin-4-one hydrochloride (CAS: 1445-73-4 for free base; often cited as HCl salt) serves as a critical "linchpin" scaffold. It is the primary entry point for synthesizing 4-substituted piperidines, a pharmacophore ubiquitous in analgesics, antihistamines, and neuroactive agents.
This guide provides a technical deep-dive into the utility of this precursor. Unlike simple aliphatic ketones, the 4-piperidone core offers a unique combination of basicity, conformational rigidity, and C4-reactivity. However, its structural proximity to controlled substances (fentanyl precursors) necessitates a rigorous understanding of both its synthetic potential and its regulatory landscape.
Chemical Profile & Handling
The hydrochloride salt is the preferred storage form due to the oxidative instability of the free base. The free amine (a yellow-to-orange liquid) darkens and polymerizes upon exposure to air, whereas the HCl salt (crystalline solid) remains stable if stored under desiccation.
| Property | Specification | Field Insight |
| Molecular Weight | 149.62 g/mol (HCl salt) | Stoichiometry calculations must account for the HCl counterion. |
| Solubility | Water, Methanol, Ethanol | Poor solubility in non-polar solvents (Et₂O, Hexanes) until free-based. |
| pKa | ~8.0 (Conjugate acid) | Buffering at pH 4–5 is critical for reductive amination to prevent imine hydrolysis. |
| Stability | Hygroscopic | Store under inert atmosphere (Argon/N₂). |
Critical Handling Protocol: For reactions requiring non-polar conditions (e.g., Grignard additions), the salt must be neutralized in situ or immediately prior to use.
-
Standard Free-Basing: Dissolve HCl salt in minimal water
Basify with cold 50% NaOH (pH > 12) Extract with CH₂Cl₂ Dry over MgSO₄ Use immediately.
Core Synthetic Pathways
The C4-carbonyl group is the reactive center. The N-methyl group locks the nitrogen, preventing N-alkylation side reactions but necessitating demethylation strategies (e.g., von Braun reaction or chloroformate treatment) if a different N-substituent is required later.
Pathway A: Reductive Amination (The 4-Aminopiperidine Route)
This is the most common route for synthesizing analgesics and neurokinin antagonists. The reaction with anilines yields 4-anilinopiperidines .
-
Mechanism: Formation of the iminium ion followed by hydride transfer.
-
Reagents: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.
Pathway B: Fischer Indole Synthesis (The Gamma-Carboline Route)
Reaction with phenylhydrazines yields 1,2,3,4-tetrahydro-gamma-carbolines (e.g., Dimebon analogues). This reaction exploits the inherent basicity of the piperidine nitrogen to self-catalyze the initial hydrazone formation, though acid is required for the [3,3]-sigmatropic rearrangement.
Pathway C: Grignard/Organolithium Addition
Direct addition of aryl nucleophiles yields 4-aryl-4-piperidinols .
-
Safety Critical: Dehydration of these alcohols yields 4-aryl-1,2,3,6-tetrahydropyridines. If the product is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), it is a potent neurotoxin causing permanent Parkinsonism. Temperature control during workup is non-negotiable.
Visualization of Synthetic Logic
The following diagram maps the divergence of 1-Methylpiperidin-4-one into three major pharmaceutical classes.
Caption: Divergent synthetic utility of the 1-Methylpiperidin-4-one scaffold in generating distinct pharmacophores.
Detailed Experimental Protocol: Reductive Amination
Objective: Synthesis of N-(1-methylpiperidin-4-yl)aniline (Precursor to acylated analgesics). Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB does not reduce the ketone/aldehyde before the imine is formed, preventing the formation of the 4-hydroxypiperidine byproduct.
Step-by-Step Methodology
-
Free-Basing (In-situ):
-
Charge a reaction vessel with 1-Methylpiperidin-4-one HCl (10 mmol) and Dichloromethane (DCM, 20 mL) .
-
Add Triethylamine (12 mmol) dropwise at 0°C. Stir for 15 min. The solution will become cloudy as Et₃N·HCl precipitates.
-
Note: While filtration is possible, carrying the suspension into the next step is often acceptable if the amine reactant is robust. For high purity, filter the salts now.
-
-
Imine Formation:
-
Add Aniline (10 mmol) and Acetic Acid (12 mmol) to the DCM solution.
-
Stir at room temperature for 30–60 minutes.
-
Mechanistic Check: The acid catalyst (AcOH) protonates the carbonyl oxygen, facilitating nucleophilic attack by aniline.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes.
-
Caution: Evolution of hydrogen gas is minimal but possible; ensure venting.
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Workup & Purification:
-
Quench with Sat. NaHCO₃ (aq) until pH > 8.
-
Separate the organic layer; extract the aqueous layer 2x with DCM.
-
Dry combined organics over Na₂SO₄ and concentrate.
-
Validation: The crude product should show a diagnostic multiplet at ~3.2–3.5 ppm (1H, m, N-CH-N) in ¹H NMR.
-
Regulatory & Safety Intelligence
List I Chemical Status: In the United States, 4-piperidones (including the N-methyl derivative) are designated as List I Chemicals by the DEA [1]. This is due to their direct utility in synthesizing fentanyl analogues.
-
Implication: Researchers must maintain strict inventory logs (volume in/out) and verify end-user status.
-
EU Regulations: Similarly monitored under drug precursor legislation (Category 1 or scheduled substance depending on member state implementation) [2].
The MPTP Hazard: When synthesizing 4-aryl-4-piperidinols (Pathway C), aggressive acid catalysis or overheating can cause dehydration to the tetrahydropyridine (MPTP analog).
-
Rule: Avoid temperatures >60°C during acidic workups of 4-phenyl-4-piperidinols. Always verify the absence of the alkene via NMR (olefinic proton at ~6.0–6.5 ppm) before biological testing.
References
-
Drug Enforcement Administration (DEA). (2023). Designation of 4-Piperidone as a List I Chemical. Federal Register. Available at: [Link][1][2]
-
European Commission. (2023). Delegated Regulation amending Regulation (EC) No 273/2004 regarding drug precursors. EUR-Lex. Available at: [Link][1]
- Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Electrophilic Derivatization of 1-Methylpiperidin-4-one
Introduction: The Versatile Piperidone Scaffold
1-Methylpiperidin-4-one is a cornerstone building block in modern medicinal chemistry. Its rigid, saturated heterocyclic structure is a prevalent motif in a vast array of biologically active compounds, particularly those targeting the central nervous system.[1][2] The piperidin-4-one nucleus serves as a versatile scaffold that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.[3] This guide provides a detailed exploration of its reactivity with various electrophiles, focusing on the practical considerations and mechanistic underpinnings essential for successful synthetic campaigns.
The compound is most commonly supplied as its hydrochloride salt (1-Methylpiperidin-4-one HCl). This salt form enhances stability and shelf-life but introduces a critical experimental consideration: the tertiary amine is protonated. In this state, the nitrogen is non-nucleophilic and the molecule is poised for reactions requiring acidic catalysis. However, for the majority of reactions where the piperidone moiety must act as a nucleophile—specifically through its α-carbons—the initial liberation of the free base is a mandatory prerequisite.
Part 1: The Gateway Reaction - Neutralization of the Hydrochloride Salt
Before 1-methylpiperidin-4-one can engage in base-catalyzed or organometallic reactions, the free tertiary amine must be generated. The protonated amine renders the α-protons less acidic and prevents the formation of key enolate intermediates. The choice of base for this neutralization is critical; it must be strong enough to deprotonate the ammonium salt (pKa ~9-10) but should not interfere with the subsequent reaction steps.
Protocol 1: Liberation of Free 1-Methylpiperidin-4-one
This protocol describes a standard aqueous workup to generate a solution of the free base, which can then be used in subsequent reactions.
Rationale: This procedure uses a mild inorganic base (sodium bicarbonate or carbonate) to neutralize the HCl salt. The resulting free piperidone, being less polar, is then extracted into an organic solvent. Dichloromethane (DCM) is a common choice due to its ability to dissolve the piperidone and its volatility, which allows for easy removal.
Materials:
-
1-Methylpiperidin-4-one hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1 M Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1-Methylpiperidin-4-one hydrochloride (1.0 eq) in water.
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add saturated NaHCO₃ solution with stirring until the pH of the solution is > 8.5 (confirm with pH paper) and effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. The free piperidone is more soluble in the organic phase.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Result: The resulting oil is the free base, 1-methylpiperidin-4-one, which should be used promptly in the next reaction step.
Caption: Workflow for liberating the free piperidone base.
Part 2: Reactions at the α-Carbon via Enolate Intermediates
The most synthetically useful reactions of 1-methylpiperidin-4-one involve the functionalization of the carbon atoms adjacent to the carbonyl group (the α-carbons). This is achieved by deprotonation with a suitable base to form a nucleophilic enolate, which can then attack a wide range of electrophiles.
α-Alkylation
The introduction of alkyl groups at the C3 and C5 positions is a powerful strategy for building molecular complexity. This reaction proceeds via an enolate intermediate that attacks an alkyl halide.[4]
Mechanistic Insight: The choice of base is paramount. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to ensure complete and irreversible deprotonation, minimizing side reactions like self-condensation. The resulting lithium enolate is highly reactive towards primary and some secondary alkyl halides.
Caption: Mechanism of α-Alkylation via a lithium enolate.
Protocol 2: α-Alkylation with Benzyl Bromide
Materials:
-
1-Methylpiperidin-4-one (free base from Protocol 1)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (electrophile)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents
Procedure:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA solution (1.1 eq) to the cold THF. Then, add a solution of 1-methylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophilic Quench: Add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C. After the addition is complete, allow the reaction to stir for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-benzyl-1-methylpiperidin-4-one.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and dissolves the reagents; stable to strong bases at low temp. |
| Base | LDA (1.1 eq) | Strong, non-nucleophilic base ensures rapid and complete enolate formation. |
| Temperature | -78 °C | Controls reactivity, prevents side reactions, and maintains the stability of the LDA and enolate. |
| Electrophile | Benzyl Bromide (1.2 eq) | A reactive electrophile suitable for Sₙ2 reaction with the enolate. |
| Quench | sat. aq. NH₄Cl | A mild acid to neutralize any remaining base without damaging the product. |
Aldol Condensation
The piperidone enolate can react with aldehydes and ketones in an aldol addition reaction. Subsequent dehydration often occurs readily to yield an α,β-unsaturated ketone, a valuable intermediate for Michael additions.
Mechanistic Insight: This reaction is typically base-catalyzed, using a base like sodium or potassium hydroxide. The base generates a small, equilibrium concentration of the enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct can then eliminate water, often under the reaction conditions, to form a stable conjugated system.
Protocol 3: Claisen-Schmidt Condensation with Benzaldehyde
This reaction produces (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone, as the reaction can occur symmetrically at both α-carbons.[5]
Materials:
-
1-Methylpiperidin-4-one (free base)
-
Benzaldehyde (2.2 eq)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Procedure:
-
Setup: In a round-bottom flask, dissolve 1-methylpiperidin-4-one (1.0 eq) and benzaldehyde (2.2 eq) in ethanol.
-
Reaction: Cool the mixture in an ice bath. Slowly add a solution of KOH in water or ethanol. A precipitate often forms as the reaction proceeds.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Isolation: Filter the resulting solid precipitate. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The product is often pure after washing. If necessary, it can be recrystallized from a suitable solvent like ethanol.
| Parameter | Condition | Rationale |
| Catalyst | KOH / NaOH | A strong base to catalyze the enolate formation and subsequent condensation. |
| Solvent | Ethanol | A protic solvent that readily dissolves the reactants and catalyst. |
| Stoichiometry | 2.2 eq Benzaldehyde | To ensure reaction at both α-positions of the piperidone. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by stirring at RT to drive to completion. |
Part 3: Reactions Involving the Carbonyl Group
While the α-carbons provide a site for nucleophilic attack on electrophiles, the carbonyl carbon is itself an electrophilic center and undergoes characteristic ketone reactions.
Wittig Reaction
The Wittig reaction transforms the carbonyl group into a carbon-carbon double bond, providing access to exo-methylene piperidine derivatives. These are valuable intermediates, for example, in the synthesis of pharmaceuticals.[6]
Mechanistic Insight: The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. Decomposition of this ring yields the desired alkene and a triphenylphosphine oxide byproduct.
Protocol 4: Synthesis of 1-Methyl-4-methylenepiperidine
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.1 eq)
-
1-Methylpiperidin-4-one (free base, 1.0 eq)
-
Anhydrous Toluene or THF
Procedure:
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide in anhydrous toluene. Cool the suspension to 0-10 °C. Add potassium tert-butoxide in portions, and stir the resulting bright yellow mixture for 1 hour at this temperature.
-
Reaction: Add a solution of 1-methylpiperidin-4-one in toluene dropwise to the ylide suspension at 10-20 °C.
-
Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Workup: The reaction can be quenched with water. The product is often volatile. In some procedures, the resulting mixture is treated with hydrochloric acid to form the hydrochloride salt of the product, which is less volatile and can be more easily isolated from the triphenylphosphine oxide byproduct.[6]
Safety and Handling
-
1-Methylpiperidin-4-one hydrochloride: May cause skin and serious eye irritation. May cause respiratory irritation.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Many reagents used in these protocols are hazardous. LDA is highly reactive and pyrophoric. Alkyl halides like benzyl bromide are lachrymatory and toxic. Strong bases like KOH are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent and perform reactions in a well-ventilated fume hood.
Conclusion
1-Methylpiperidin-4-one hydrochloride is a powerful and versatile starting material for the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its reactivity, particularly the crucial initial step of liberating the free base, opens the door to a wide range of synthetic transformations. The protocols outlined in this guide for α-alkylation, aldol condensation, and Wittig reactions provide a solid foundation for researchers to build upon in the development of novel chemical entities for pharmaceutical and materials science applications.
References
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. Retrieved January 26, 2024, from [Link]
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1-Methyl-4-piperidone. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
- Yao, B-R., et al. (2019). Dissymmetric pyridyl-substituted 3,5-bis(arylidene)-4-piperidones as anti-hepatoma agents by inhibiting NF-κB pathway activation. European Journal of Medicinal Chemistry, 167, 187-199.
- Synthesis of 4-piperidone containing compounds as curcumin mimics. (2022). Journal of the Indian Chemical Society, 99(11), 100749.
- Process for preparing 1-acetyl-4-piperidones. (n.d.). Google Patents.
- Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (1969). Journal of the Chemical Society C: Organic, 312-316.
-
Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 26, 2024, from [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
- Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. (2009).
-
4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
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Synthesis of spirocyclic compounds from 1-Methylpiperidin-4-one
Application Note: Strategic Synthesis of Spirocyclic Piperidines from 1-Methylpiperidin-4-one
Executive Summary: The Spirocyclic Advantage
In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity. 1-Methylpiperidin-4-one serves as a premier "linchpin" starting material for generating spirocyclic piperidines .[1]
These spiro-fused systems are classified as "privileged structures" because they rigidly position pharmacophores in 3D space, reducing the conformational entropy penalty upon binding.[1] This guide details three distinct synthetic manifolds to convert this simple ketone into high-value spiro-scaffolds:
-
Spirohydantoins (via Bucherer-Bergs)
-
Spiro-isobenzofurans (via Parham Cyclization)
Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways available from the core 1-methylpiperidin-4-one scaffold.
Caption: Divergent synthetic manifolds from 1-methylpiperidin-4-one yielding three distinct pharmacophore classes.[1][3][4]
Protocol A: The Bucherer-Bergs Reaction (Spirohydantoins)[1]
This reaction is the industry standard for accessing spiro-hydantoins. It is preferred over the Strecker synthesis for ketone substrates because it yields the thermodynamically stable hydantoin directly.[1]
Target Molecule: 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Mechanism of Action
The reaction proceeds via a "cyanohydrin-first" mechanism. The ketone reacts with cyanide to form a cyanohydrin, which is attacked by ammonia (from ammonium carbonate) to form an amino-nitrile.[1] Carbon dioxide then inserts into the amine, followed by intramolecular cyclization.[1]
Caption: Step-wise mechanistic flow of the Bucherer-Bergs transformation.
Experimental Protocol
Reagents:
-
1-Methylpiperidin-4-one (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) [DANGER: CYANIDE] [1]
-
Ammonium Carbonate ((NH4)2CO3) (3.0 eq)[1]
Procedure:
-
Setup: In a fume hood equipped with a cyanide sensor, dissolve 1-methylpiperidin-4-one (11.3 g, 100 mmol) in 100 mL of 50% aqueous ethanol.
-
Addition: Add ammonium carbonate (28.8 g, 300 mmol). Stir until mostly dissolved.
-
Cyanide Addition: Carefully add potassium cyanide (7.8 g, 120 mmol). Note: Ensure the pH remains >9 to prevent HCN gas evolution.
-
Heating: Heat the mixture to 60°C for 12–18 hours. A white precipitate typically begins to form after 4 hours.
-
Optimization Note: For stubborn substrates, performing this in a sealed pressure vessel at 110°C can boost yields from 50% to >90%.[1]
-
-
Quenching: Cool the mixture to 0°C.
-
Workup: Filter the white solid. Wash with cold water (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted ketone.
-
Purification: Recrystallize from hot water or ethanol if necessary.
-
Waste Disposal: Treat all filtrates with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide before disposal.[1]
Validation:
-
Yield: Typically 75–85%.
-
1H NMR (DMSO-d6): Look for the disappearance of the ketone carbonyl and the appearance of two broad NH singlets (approx. 10.5 ppm and 8.5 ppm).
Protocol B: Fischer Indole Synthesis (Spiroindolines)[1]
This protocol constructs the spiro[indoline-3,4'-piperidine] core, a scaffold found in growth hormone secretagogues and nociceptin antagonists.[1] The challenge here is the [3,3]-sigmatropic rearrangement on a quaternary center.
Experimental Protocol
Reagents:
-
1-Methylpiperidin-4-one (1.0 eq)
-
Phenylhydrazine (1.0 eq)[1]
-
Polyphosphoric Acid (PPA) (Solvent/Catalyst)[1]
Procedure:
-
Hydrazone Formation: In a flask, mix 1-methylpiperidin-4-one (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL) with a catalytic amount of acetic acid. Stir at RT for 1 hour. Evaporate solvent to obtain the crude hydrazone oil.[1]
-
Cyclization (The Critical Step): Add the crude hydrazone to a beaker containing Polyphosphoric Acid (30 g) .
-
Expert Tip: PPA is viscous. Mechanical stirring is preferred over magnetic stirring.
-
-
Heating: Heat the mixture to 100–120°C for 3 hours. The mixture will turn dark.
-
Quenching: Pour the hot reaction mixture slowly into crushed ice (200 g) with vigorous stirring. Caution: Exothermic.[1]
-
Neutralization: Basify the aqueous solution to pH 10 using 50% NaOH or NH4OH.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: The crude product is often a brown oil. Purify via flash column chromatography (DCM/MeOH/NH3).
Validation:
-
Key Data: The disappearance of the hydrazone N-H and the formation of the indolenine C=N bond (or indoline if reduced further).[1]
Protocol C: Parham Cyclization (Spiro-isobenzofurans)
This route synthesizes spiro[isobenzofuran-1,4'-piperidine] , a core structure in Sigma receptor ligands and antidepressants (e.g., Talopram analogs).[1]
Experimental Protocol
Reagents:
-
2-Bromobenzyl alcohol derivative (protected as an ether, e.g., methoxymethyl ether) or 2-Bromobenzhydryl methyl ether.[1]
-
n-Butyllithium (n-BuLi) (1.1 eq)[1]
-
1-Methylpiperidin-4-one (1.0 eq)
-
Acid: p-Toluenesulfonic acid (pTSA) or H2SO4.
Procedure:
-
Lithiation: In a flame-dried flask under Argon, dissolve the 2-bromo-aryl ether substrate in anhydrous THF. Cool to -78°C .
-
Halogen-Metal Exchange: Add n-BuLi dropwise. Stir for 30 mins at -78°C to generate the aryllithium species.
-
Addition: Add 1-methylpiperidin-4-one (dissolved in THF) slowly. Stir at -78°C for 1 hour, then warm to RT.
-
Cyclization: Quench with water and extract. Dissolve the crude alcohol intermediate in Toluene. Add pTSA (catalytic) and reflux with a Dean-Stark trap to remove water (or methanol).[1] This effects the ring closure to the spiro-ether.
Data Comparison & Troubleshooting
| Parameter | Bucherer-Bergs | Fischer Indole | Parham Cyclization |
| Primary Product | Spirohydantoin | Spiroindoline | Spiro-isobenzofuran |
| Key Risk | Cyanide Toxicity | PPA Handling/Viscosity | Moisture Sensitivity (n-BuLi) |
| Typical Yield | 75–90% | 40–60% | 60–75% |
| Common Failure | Loss of HCN gas (low yield) | Charring/Polymerization | Incomplete Lithiation |
| Remedy | Sealed vessel (110°C) | Control temp <120°C | Titrate n-BuLi before use |
References
-
Organic Syntheses. 5,5-Dimethylhydantoin (Standard Bucherer Protocol).[1] Org.[5][6][7][8] Synth. 1940, 20,[1] 42. Retrieved from [Link]
-
National Institutes of Health (NIH). Spirocyclic Piperidines in Drug Discovery. Retrieved from [Link][1]
-
Parham, W. E., et al. Spiro Piperidines.[1][3] Synthesis of Spiro[isobenzofuran-1,4'-piperidines]. J. Org.[8] Chem., 1976, 41(15), 2628–2633.[1][8] (Context verified via search snippets).
-
Safe Work Australia. Guide for Preventing and Responding to Cyanide Poisoning. Retrieved from [Link]
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- 3. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. SPIRO PIPERIDINES. I. SYNTHESIS OF SPIRO (ISOBENZOFURAN-1(3H),4'-PIPERIDIN)-3-ONES, SPIRO (ISOBENZOFURAN-1(3H),4'-PIPERIDINES), AND SPIRO (ISOBENZOTETRAHYDROTHIOPHENE-1(3H),4'-PIPERIDINES). [pascal-francis.inist.fr]
Application Notes and Protocols for the Reductive Amination of 1-Methylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the reductive amination of 1-methylpiperidin-4-one hydrochloride, a critical transformation in the synthesis of a multitude of biologically active molecules. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and functionalization at the 4-position via reductive amination offers a versatile entry point for generating compound libraries for drug discovery.[1][2] This document will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and address common challenges to ensure successful and reproducible outcomes.
Scientific Foundation: The Rationale Behind the Reaction
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, prized for its efficiency and broad applicability.[3][4] The reaction proceeds in a two-step sequence within a single pot: the formation of an iminium ion intermediate from the reaction of a carbonyl compound (1-methylpiperidin-4-one) with an amine, followed by its immediate reduction to the corresponding amine.[5] This method circumvents the often problematic direct alkylation of amines, which can lead to over-alkylation and a mixture of products.[6]
The choice of a mild reducing agent is paramount to the success of this reaction. The ideal reagent should selectively reduce the protonated imine (iminium ion) in the presence of the starting ketone.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most commonly employed reagents for this purpose due to their tempered reactivity compared to stronger hydrides like sodium borohydride (NaBH₄).[6][8]
Mechanism of Action: A Step-by-Step Look
The reductive amination of 1-methylpiperidin-4-one with a primary amine can be visualized through the following mechanistic steps:
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of 1-methylpiperidin-4-one to form a hemiaminal intermediate.
-
Proton Transfer & Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, followed by the elimination of a water molecule to form a highly electrophilic iminium ion.
-
Hydride Reduction: A hydride from the reducing agent (e.g., sodium triacetoxyborohydride) attacks the electrophilic carbon of the iminium ion, yielding the final secondary amine product.
The use of 1-methylpiperidin-4-one hydrochloride necessitates the addition of a base to liberate the free amine of the piperidinone for it to react. However, the reaction environment should remain slightly acidic to facilitate the dehydration step and promote the formation of the iminium ion.[6] Acetic acid is often used as a catalyst, particularly when working with ketones, to maintain the optimal pH for the reaction.[9][10]
Experimental Design and Protocols
This section outlines a detailed protocol for the reductive amination of 1-methylpiperidin-4-one hydrochloride with a generic primary amine. The protocol is designed to be a robust starting point, with considerations for optimization and troubleshooting discussed subsequently.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methylpiperidin-4-one hydrochloride | ≥98% | Commercially Available | Store in a desiccator. |
| Primary Amine (R-NH₂) | ≥98% | Commercially Available | |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available | Moisture sensitive. Handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Other suitable solvents include 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9][11] |
| Acetic Acid | Glacial | Commercially Available | Used as a catalyst. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up. | |
| Anhydrous Sodium Sulfate | Commercially Available | For drying the organic phase. |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperidin-4-one hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Amine Addition: Add the primary amine (1.0-1.2 eq) to the suspension.
-
Catalyst Addition: Add glacial acetic acid (1.0-1.2 eq) to the reaction mixture. Stir for 15-30 minutes at room temperature to facilitate the formation of the iminium ion.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Caution: The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent product streaking on the column).[12]
Visualizing the Workflow
Caption: Workflow for the reductive amination of 1-methylpiperidin-4-one hydrochloride.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Choice of Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred. | NaBH(OAc)₃ is milder and more selective than NaBH₃CN, reducing the risk of reducing the starting ketone.[8] It also avoids the use of cyanide, a significant safety advantage.[7][13] If the reaction is sluggish, NaBH₃CN can be considered, but careful pH control is necessary to avoid the liberation of toxic HCN gas.[7] |
| Solvent | Anhydrous DCM or DCE are excellent first choices. | These non-protic solvents are compatible with NaBH(OAc)₃.[9][11] THF can also be used. Protic solvents like methanol should be avoided with NaBH(OAc)₃ as they can cause its rapid decomposition.[8] |
| Stoichiometry | Use a slight excess of the amine and reducing agent (1.1-1.5 eq). | This helps to drive the reaction to completion. A large excess of the amine can sometimes lead to the formation of dialkylated byproducts, especially if the product amine is more nucleophilic than the starting amine. |
| Temperature | Room temperature is typically sufficient. | If the reaction is slow, gentle heating (e.g., 40 °C) can be applied. However, this may also increase the rate of side reactions. |
| Incomplete Reaction | If starting material remains after an extended period, consider adding another portion of the reducing agent. Ensure all reagents are anhydrous, as water can hydrolyze the iminium ion and the reducing agent. | |
| Product Isolation | Acid-base extraction can be challenging for some amine products. | If the product is highly water-soluble as its hydrochloride salt, extraction into an organic solvent after basification can be difficult. In such cases, after quenching, direct concentration of the reaction mixture and purification by chromatography may be a better option.[14] |
Safety Considerations
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a well-ventilated fume hood and under an inert atmosphere.
-
Sodium Cyanoborohydride: This reagent is toxic and can release highly toxic hydrogen cyanide gas upon contact with strong acids.[7] If used, the reaction pH must be carefully controlled.
-
Dichloromethane: This is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
Concluding Remarks
The reductive amination of 1-methylpiperidin-4-one hydrochloride is a powerful and versatile tool in the arsenal of the medicinal and synthetic chemist. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse array of 4-amino-1-methylpiperidine derivatives. The protocol and insights provided herein are intended to serve as a robust foundation for the successful application of this important transformation in drug discovery and development.
References
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Dunay, A. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11623-11667. [Link]
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Khan Academy. (2020). 09.10 Reductive Amination. YouTube. [Link]
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National Institutes of Health (NIH). (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
- Google Patents. (2006).
-
Wikipedia. Reductive amination. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Google Patents. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
- Myers, A.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Inorganic and Nano-Metal Chemistry. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. [Link]
-
ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
National Institutes of Health (NIH). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
ResearchGate. (2014). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. [Link]
-
ResearchGate. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
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Wikipedia. Sodium triacetoxyborohydride. [Link]
- Google Patents. (2004). Method for preparing 4-amino-4-phenylpiperidines.
-
National Institutes of Health (NIH). (2015). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. [Link]
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OUCI. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
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ResearchGate. (2021). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. [Link]
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Application Note: High-Purity 1-Methylpiperidin-4-one Hydrochloride via Optimized Recrystallization
Abstract: 1-Methylpiperidin-4-one is a critical heterocyclic building block in modern medicinal chemistry and pharmaceutical development, serving as a key precursor for a wide range of therapeutic agents.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of 1-Methylpiperidin-4-one hydrochloride using recrystallization. We delve into the scientific rationale behind solvent system selection and process optimization to ensure researchers can reliably obtain high-purity material suitable for demanding applications.
Introduction: The Imperative for Purity
The piperidine moiety is a ubiquitous scaffold in numerous natural products and pharmaceutically active compounds, valued for its role in creating molecules with diverse biological activities.[2][4][5] 1-Methylpiperidin-4-one, in particular, is a versatile intermediate in the synthesis of analgesics, antihistamines, and other central nervous system agents.[6] Achieving high purity of its hydrochloride salt is not merely a procedural formality but a critical control point that dictates the success of multi-step syntheses. Recrystallization remains one of the most powerful and economical techniques for purifying solid organic compounds, leveraging subtle differences in solubility to separate the target molecule from contaminants.[4][7] This guide offers an in-depth exploration of the principles and a practical, step-by-step methodology for this specific purification.
Physicochemical Profile: 1-Methylpiperidin-4-one & Its Hydrochloride
A thorough understanding of the compound's properties is foundational to developing a robust purification protocol.
| Property | 1-Methylpiperidin-4-one (Free Base) | 1-Methylpiperidin-4-one Hydrochloride |
| Molecular Formula | C₆H₁₁NO[8][9][10] | C₆H₁₂ClNO |
| Molecular Weight | 113.16 g/mol [8][9][10] | 149.62 g/mol |
| Appearance | Clear yellow to orange liquid[1][8] | White to off-white crystalline solid |
| Melting Point (°C) | N/A (Liquid at RT) | 165 - 168 (anhydrous)[8] |
| Boiling Point (°C) | 55-60 @ 11 mmHg[8][10] | N/A (Decomposes) |
| Solubility | Miscible with water and organic solvents[1][11] | Soluble in polar solvents (e.g., methanol, chloroform); sparingly soluble in less polar solvents (e.g., acetone); insoluble in non-polar solvents (e.g., diethyl ether, hexanes)[8][12] |
| Primary Hazards | Flammable liquid and vapor.[9][11] | Skin and eye irritant. |
The Science of Solvent Selection for Recrystallization
The success of any recrystallization hinges on the choice of solvent. The ideal solvent system acts as a molecular filter, selectively accommodating the desired compound under specific conditions while excluding impurities. The core principle is that the target compound should exhibit high solubility in the chosen solvent at an elevated temperature but poor solubility at lower temperatures.[7][13]
Key Criteria for an Effective Recrystallization Solvent:
-
Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but dissolve completely at the solvent's boiling point.[7][13][14]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[14]
-
Chemical Inertness: The solvent must not react with the compound being purified.[13][14]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[13][14]
For 1-Methylpiperidin-4-one hydrochloride, a salt, a single solvent is often insufficient. A more effective strategy is the use of a binary solvent system, often called a solvent/anti-solvent method. In this approach, the compound is dissolved in a minimal amount of a "good" hot solvent in which it is highly soluble. A "poor" or "anti-solvent," in which the compound is insoluble, is then added to the hot solution until turbidity appears, inducing supersaturation and subsequent crystallization upon cooling.
Based on literature and experimental evidence, an effective solvent system for the anhydrous hydrochloride salt is a mixture of chloroform and diethyl ether (CHCl₃/Et₂O).[8] Acetone has also been reported as a suitable solvent for recrystallizing the hydrochloride salt.[12] For this protocol, we will focus on a robust and commonly used alcohol/ether system (e.g., Isopropanol/Diethyl Ether) which provides excellent control and high recovery.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude 1-Methylpiperidin-4-one hydrochloride. Adjust volumes accordingly for different scales.
Workflow Overview
Caption: Recrystallization workflow for 1-Methylpiperidin-4-one HCl.
Step-by-Step Methodology
-
Dissolution:
-
Place 10.0 g of crude 1-Methylpiperidin-4-one hydrochloride into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-25 mL of isopropanol.
-
Heat the mixture on a hot plate with stirring. Add isopropanol portion-wise (1-2 mL at a time) until the solid completely dissolves at a near-boiling temperature. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will retain more product in the solution even after cooling.[7][15]
-
-
Hot Filtration (Conditional Step):
-
If any insoluble impurities (e.g., dust, particulate matter) are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a funnel with fluted filter paper by placing it over a second pre-heated Erlenmeyer flask containing a small amount of boiling solvent.
-
Quickly pour the hot solution through the pre-heated setup. Causality: This step must be done quickly and with pre-heated equipment to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.
-
-
Crystallization Induction:
-
Remove the clear solution from the heat and allow it to cool slowly towards room temperature. Slow cooling is essential for the formation of large, well-defined crystals which are less likely to occlude impurities.[7]
-
Once the solution has cooled, begin adding diethyl ether (the anti-solvent) dropwise with gentle swirling.
-
Continue adding diethyl ether until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Cover the flask and allow it to stand undisturbed at room temperature for 30-60 minutes to allow crystal growth to initiate.
-
-
Complete Crystallization:
-
Place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold, less-solubilizing solvent mixture.
-
-
Isolation and Washing:
-
Collect the crystals using a Büchner funnel and vacuum filtration.
-
Break the vacuum and add a small volume (approx. 10-15 mL) of ice-cold diethyl ether to the crystals. Gently stir the slurry with a spatula.
-
Reapply the vacuum to remove the wash solvent. Repeat the wash one more time. Causality: Washing with a cold anti-solvent removes the residual mother liquor, which contains the soluble impurities, without dissolving a significant amount of the purified product.
-
-
Drying:
-
Transfer the filter cake to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all volatile solvents are removed.
-
Validation and Quality Control
A successful purification must be verified. The following methods provide a self-validating system for the protocol.
-
Melting Point Determination: A sharp melting point that is close to the literature value (165-168 °C for the anhydrous form) is a strong indicator of high purity.[8] Impurities typically depress and broaden the melting range.
-
Spectroscopic Analysis: ¹H NMR or ¹³C NMR spectroscopy can confirm the chemical identity and reveal the presence of any remaining organic impurities.
-
Visual Inspection: The final product should be a white to off-white, crystalline solid, free of discoloration.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
1-Methyl-4-piperidone | C6H11NO. PubChem, National Institutes of Health. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Preparation method of 4-nitro-piperidine derivative.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
1-Methyl-4-piperidone. Wikipedia. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
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- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. edu.rsc.org [edu.rsc.org]
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- 10. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
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Application Note: High-Purity Sublimation of 1-Methylpiperidin-4-one Hydrochloride
Here is a comprehensive Application Note and Protocol guide for the sublimation of 1-Methylpiperidin-4-one hydrochloride.
Executive Summary & Technical Rationale
1-Methylpiperidin-4-one (N-methyl-4-piperidone) is a critical pharmacophore in the synthesis of opioid analgesics, neuroleptic agents, and piperidine-based alkaloids.[1][2] While the free base is a liquid (BP 55–60 °C at 11 mmHg) prone to oxidation and polymerization upon storage, its hydrochloride salt offers superior stability.
However, purifying the salt presents a thermodynamic challenge. Most amine salts decompose before melting. 1-Methylpiperidin-4-one hydrochloride is a rare exception that undergoes dissociative sublimation .[1][2] This guide details the specific thermodynamic window required to purify this salt via sublimation, yielding anhydrous crystals suitable for X-ray diffraction or GMP-compliant synthesis where solvent residues are chemically unacceptable.[1][2]
The Mechanism of Action: Dissociative Sublimation
Unlike simple molecular solids (e.g., Iodine), amine salts sublime via a reversible dissociation mechanism. Upon heating under reduced pressure, the crystal lattice breaks down into its constituent gas-phase components:
These gases travel to the cold finger where the lower temperature shifts the equilibrium back to the left, depositing the reformed salt crystal. Success depends entirely on maintaining the stoichiometric balance of the gas phase during transit.
Pre-Requisite: Anhydrous State Verification
Critical Failure Point: The hydrochloride exists in two forms:[3][4]
-
Hydrate: MP ~94–95.5 °C.
-
Anhydrous: MP ~165–168 °C.
You cannot successfully sublime the hydrate. Heating the hydrate to sublimation temperatures (120 °C) will cause it to melt first (at ~95 °C), leading to "bumping," splattering, and hydrolysis rather than sublimation.
Protocol A: Pre-Drying (Mandatory)
Before attempting sublimation, the crude salt must be dehydrated.
-
Dissolution: Dissolve crude salt in minimal hot chloroform/ethanol.
-
Precipitation: Add anhydrous diethyl ether until turbid. Crystallize at 4 °C.[1][2]
-
Desiccation: Dry the filtered solid over
or KOH pellets in a vacuum desiccator (0.1 mmHg) for 24 hours. -
Validation: Verify MP is >160 °C.
Experimental Configuration
The apparatus design is critical to minimize the "mean free path" between the source and the condenser, ensuring the Free Base and HCl recombine efficiently.
Apparatus Specifications
-
Vessel: Short-path sublimation apparatus (e.g., Buchi or custom glass).[1][2]
-
Cold Finger: Water-cooled (maintain at 10–15 °C). Do not use dry ice/acetone yet; extreme cold can trap moisture if the vacuum seal is imperfect.
-
Vacuum Source: High-vacuum pump capable of stable 1–2 mmHg.[1][2]
-
Heating: Silicon oil bath with PID temperature control.
Workflow Visualization
The following diagram illustrates the physical setup and the thermodynamic pathway.
Caption: Figure 1. Logic flow for the purification of 1-Methylpiperidin-4-one HCl, emphasizing the critical drying step to prevent melting.
Detailed Sublimation Protocol
Step 1: Loading[1][2]
-
Place 2.0 – 5.0 g of anhydrous 1-Methylpiperidin-4-one hydrochloride into the bottom of the sublimation vessel.
-
Ensure the layer is thin and even to promote uniform heat transfer.[2] A thick mound will sublime from the edges while the core remains cold.
-
Insert the cold finger.[2] Apply high-vacuum grease (Dow Corning) to the ground glass joint.[1][2]
Step 2: Evacuation[1][3][5]
-
Connect the vacuum line.[2]
-
Slowly open the valve to prevent powder from being sucked into the manifold.
-
Stabilize pressure at 2.0 mmHg (Torr) .
-
Note: If using a stronger vacuum (<0.1 mmHg), reduce the heating temperature to 100–110 °C to prevent the material from subliming too rapidly and bypassing the cold finger.
-
Step 3: Heating[1][5][6]
-
Immerse the vessel in the oil bath pre-heated to 120 °C .
-
Observation: Within 10–15 minutes, a white, crystalline crust should begin forming on the cold finger.
-
Monitoring: Watch for "wetness" at the bottom.[2] If the solid turns into a liquid puddle, your vacuum is too weak, or the sample is wet. Stop immediately.
Step 4: Harvesting
-
Allow the sublimation to proceed until only a negligible residue remains at the bottom (usually 1–3 hours for 5g).
-
Remove the oil bath and let the vessel cool to room temperature under vacuum.
-
Slowly vent the system with dry nitrogen or argon (do not use ambient air if humidity is high, as the salt is hygroscopic).
-
Carefully remove the cold finger.[2] Scrape the white crystals onto a tared watch glass.
Characterization & Quality Control
The purified product should be analyzed to confirm the salt structure remains intact (i.e., no loss of HCl).[5]
| Parameter | Crude Material | Purified Sublimate | Method |
| Appearance | Yellowish/Off-white powder | Brilliant white needles | Visual |
| Melting Point | 80–120 °C (broad) | 165–168 °C (sharp) | Capillary (Uncorrected) |
| Solubility | Hazy in water/ethanol | Clear, colorless solution | 10% w/v in |
| Chloride Content | Variable | Theoretical Stoichiometry |
Troubleshooting Guide
Issue: "The solid melted instead of subliming."
-
Cause 1: The sample was the hydrate form.
-
Fix: Recrystallize from Ethanol/Ether and dry over KOH under vacuum for 24h.
-
-
Cause 2: Vacuum pressure was too high (>10 mmHg).[2]
Issue: "Low recovery / Crystals on vacuum hose."
-
Cause: The cold finger was too warm, or the vacuum was too strong (pulling gases past the finger).
Issue: "Product is yellow."
-
Cause: Thermal decomposition (polymerization of the free base) occurred before recombination.
-
Fix: This usually happens if the bath temp is >140 °C. Keep strict control at 120 °C.
-
References
-
McElvain, S. M. (1948).[2][6] "1-Methyl-4-piperidone".[1][2][3][4][7][6][8][9] Journal of the American Chemical Society. Describes the synthesis and purification, noting the sublimation of the anhydrous hydrochloride at 120°C/2mm.
-
Lyle, R. E., et al. (1959). "The preparation of 1-methyl-4-piperidone". The Journal of Organic Chemistry.
-
Zhu, R. S., et al. (2007).[5] "Sublimation of Ammonium Salts: A Mechanism Revealed by a First-Principles Study". The Journal of Physical Chemistry C. Provides the theoretical grounding for the dissociative sublimation mechanism of amine salts.
-
PubChem Compound Summary. (2025). "1-Methyl-4-piperidone".[1][2][3][4][7][6][8][9] National Center for Biotechnology Information.[1][2]
-
[6]
-
Sources
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- 3. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 4. 1-Methyl-4-piperidone CAS#: 1445-73-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]
- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Introduction: The Analytical Significance of 1-Methylpiperidin-4-one Hydrochloride
An authoritative guide to the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methylpiperidin-4-one hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed, scientifically-grounded protocol, moving beyond a simple recitation of steps to explain the rationale behind the methodological choices.
1-Methylpiperidin-4-one hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds.[1] Its purity and concentration are critical parameters that can influence the yield and impurity profile of active pharmaceutical ingredients (APIs). Therefore, a robust and reliable analytical method for its quantification is essential in both research and manufacturing settings. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate analysis of 1-Methylpiperidin-4-one hydrochloride.
The compound is a colorless to pale yellow liquid, completely miscible in water, with a molecular weight of 113.16 g/mol (for the free base) and a predicted pKa of approximately 8.02.[1][2][3][4] These physicochemical properties are pivotal in the development of an effective HPLC method, guiding the selection of the stationary phase, mobile phase, and detection parameters.
Principle of the Method: Reversed-Phase Chromatography
This method employs reversed-phase chromatography, a technique where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.[5] A C18 column, which has a stationary phase consisting of silica particles bonded with 18-carbon alkyl chains, is a common choice for a wide range of compounds, including those with polar functional groups.[6][7] The retention of 1-Methylpiperidin-4-one on the C18 column is primarily governed by hydrophobic interactions. By manipulating the polarity of the mobile phase, which is a mixture of water and an organic solvent, the retention time of the analyte can be controlled.[8]
Due to the basic nature of the tertiary amine in 1-Methylpiperidin-4-one (pKa ≈ 8.02), the pH of the mobile phase is a critical factor in achieving good peak shape and reproducible retention times.[1] In an unbuffered mobile phase, the amine can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, an acidic modifier is added to the mobile phase to protonate the analyte, ensuring a single ionic species and minimizing undesirable secondary interactions.
Materials and Reagents
| Material/Reagent | Grade/Purity |
| 1-Methylpiperidin-4-one hydrochloride | Reference Standard (>98%) |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
| Formic Acid (HCOOH) | LC-MS Grade (>99%) |
| C18 HPLC Column | 4.6 x 150 mm, 5 µm particle size |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Justification of Parameters:
-
Mobile Phase: A water/acetonitrile gradient is chosen for its versatility and low UV cutoff.[9] The addition of 0.1% formic acid serves to control the pH, ensuring the analyte is in its protonated form, which improves peak shape.[10]
-
Column: A standard C18 column provides sufficient retention and resolution for this small, polar molecule.[7]
-
Detection Wavelength: The carbonyl group in 1-Methylpiperidin-4-one results in UV absorbance in the low UV range. A wavelength of 210 nm is selected to provide good sensitivity. A preliminary UV scan of the analyte is recommended to determine the optimal wavelength.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: HPLC analysis workflow for 1-Methylpiperidin-4-one hydrochloride.
Detailed Protocol
1. Mobile Phase Preparation: a. To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade water. Mix thoroughly. b. To prepare Mobile Phase B, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Mix thoroughly. c. Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
2. Standard Solution Preparation: a. Accurately weigh approximately 10 mg of 1-Methylpiperidin-4-one hydrochloride reference standard into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with Mobile Phase A to obtain a stock solution of approximately 1 mg/mL. c. Prepare a working standard solution of approximately 100 µg/mL by diluting 1.0 mL of the stock solution to 10.0 mL with Mobile Phase A.
3. Sample Solution Preparation: a. If the sample is a solid, accurately weigh an amount expected to contain approximately 10 mg of 1-Methylpiperidin-4-one hydrochloride and prepare a 10 mL solution in Mobile Phase A. b. If the sample is a liquid, accurately transfer a volume expected to contain approximately 10 mg of the analyte and prepare a 10 mL solution in Mobile Phase A. c. Further dilute the sample solution as necessary to fall within the calibration range, using Mobile Phase A as the diluent. d. Filter all sample solutions through a 0.45 µm syringe filter into an HPLC vial prior to injection.
4. HPLC System Setup and Equilibration: a. Install the C18 column and set the column oven temperature to 30 °C. b. Purge the HPLC system with both mobile phases. c. Equilibrate the column with the initial mobile phase composition (5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[11]
5. Analysis: a. Inject a blank (Mobile Phase A) to ensure the system is clean. b. Inject the working standard solution multiple times (e.g., n=5) to establish system suitability (e.g., %RSD of peak area and retention time < 2%). c. Inject the sample solutions.
6. Data Analysis: a. Integrate the peak corresponding to 1-Methylpiperidin-4-one hydrochloride. b. For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations. c. Calculate the concentration of 1-Methylpiperidin-4-one hydrochloride in the samples by comparing their peak areas to the calibration curve.
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Retention Time (n=5) | ≤ 2.0% |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the analysis of 1-Methylpiperidin-4-one hydrochloride. The method is designed to be accurate, precise, and suitable for routine use in quality control and research environments. The detailed protocol and the scientific rationale behind the methodological choices offer a solid foundation for the successful implementation and potential further optimization of this analytical procedure.
References
-
LookChem. Cas 1445-73-4,1-Methyl-4-piperidone. Available from: [Link]
-
ChemBK. 1-Methylpiperidine-4-one. Available from: [Link]
-
SIELC Technologies. 1-Methyl-4-piperidone. 2018. Available from: [Link]
-
Chemsrc. N-Methyl-4-piperidone | CAS#:1445-73-4. Available from: [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Matrix Fine Chemicals. 1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4. Available from: [Link]
-
Wikipedia. 1-Methyl-4-piperidone. Available from: [Link]
-
National Center for Biotechnology Information. 1-Methyl-4-piperidone | C6H11NO | CID 74049. PubChem. Available from: [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. 2012. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
Hamilton Company. Separation of Basic Drug Compounds (PRP-C18). Available from: [Link]
-
alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 2024. Available from: [Link]
-
GL Sciences. What are C18 HPLC columns?. Available from: [Link]
-
Chromatography Forum. Ugly peak shape of amine compound. 2009. Available from: [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]
-
GL Sciences. HPLC Column Technical Guide. Available from: [Link]
-
Nikolaychuk, et al. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Available from: [Link]
-
National Center for Biotechnology Information. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048. PubChem. Available from: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-Methyl-4-piperidone | 1445-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 4. chembk.com [chembk.com]
- 5. moravek.com [moravek.com]
- 6. teledyneisco.com [teledyneisco.com]
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- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. veeprho.com [veeprho.com]
- 10. 1-Methyl-4-piperidone | SIELC Technologies [sielc.com]
- 11. glsciences.eu [glsciences.eu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Methylpiperidin-4-one Hydrochloride
Welcome to the technical support center for 1-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this critical synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experimental results.
Introduction
1-Methylpiperidin-4-one is a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] As a hydrochloride salt, its stability and solubility are enhanced, making it suitable for various applications.[3] However, the crude product obtained from synthesis is often plagued by impurities, ranging from residual starting materials and solvents to byproducts of side reactions and degradation. These impurities can manifest as discoloration, a broad or depressed melting point, and inconsistent analytical data.
This guide provides a structured, question-and-answer approach to address the most common purification challenges, offering both field-proven protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My 1-Methylpiperidin-4-one hydrochloride seems to have two different melting points reported in the literature (~95°C and ~165°C). Which one is correct?
This is a frequent point of confusion and stems from the compound's ability to exist in two forms: a hydrate and an anhydrous state.
-
The Hydrate (gem-diol): In the presence of water, the ketone functional group can reversibly hydrate to form a geminal diol. The hydrochloride salt of this hydrate typically melts around 94-96°C .[2][4] This is the form most commonly obtained when recrystallizing from aqueous or certain protic organic solvents like acetone containing residual water.
-
The Anhydrous Form: When rigorously dried or crystallized from specific anhydrous solvents (like a chloroform/diethyl ether mixture), the anhydrous hydrochloride salt is formed. This form has a much higher melting point, typically in the range of 165-168°C .[2][4] It can also be obtained through sublimation.[2][4]
Key Takeaway: The "correct" melting point depends entirely on which form you have isolated. A sharp melting point at either of these ranges indicates high purity, whereas a broad range between them may suggest a mixture of the two forms or the presence of impurities.
Q2: Why is my crude product yellow or orange? The pure compound is supposed to be white.
The clear yellow to orange color of the crude free base, which translates to an off-white or yellowish crude hydrochloride salt, is almost always due to impurities.[4] The free base is known to be air-sensitive, and exposure to air, light, or residual acids/bases from the synthesis can lead to the formation of colored degradation products.[4] These are often conjugated systems or oligomers resulting from self-condensation or oxidation reactions, which absorb light in the visible spectrum.
Q3: What are the optimal storage conditions for 1-Methylpiperidin-4-one hydrochloride?
Proper storage is crucial to maintain purity. As an amine salt, it can be hygroscopic. The free base is air-sensitive and flammable.[4][5]
-
Container: Store in a tightly sealed container to protect from moisture and air.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials, heat, and ignition sources.[5]
Troubleshooting Guide
Problem: My recrystallization attempt resulted in an oil instead of crystals.
Answer: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solute is supersaturated to the point that it comes out of solution as a liquid phase.
Causality & Solution Pathway:
-
Lower the Temperature: You may be using too little solvent, causing the saturation point to be reached at a temperature above the solute's melting point. Try adding more hot solvent to fully dissolve the compound and then allow it to cool much more slowly. Start with room temperature, then move to a refrigerator, and finally a freezer. Slow cooling is critical for forming a crystal lattice.
-
Induce Crystallization: If the solution remains clear upon cooling, induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of pure 1-Methylpiperidin-4-one hydrochloride to the cooled, supersaturated solution.
-
-
Change the Solvent System: The polarity of your solvent may be too high, making the compound excessively soluble. Acetone is an excellent starting point for the hydrate form.[6] If it oils out in pure acetone, try adding a less polar "anti-solvent" like diethyl ether or hexanes dropwise to the cooled acetone solution until persistent turbidity is observed, then allow it to stand.
Problem: The melting point of my purified product is still broad (e.g., 85-110°C).
Answer: A broad melting point range is a definitive indicator of impurity.[6] Even after recrystallization, several factors could be at play.
Root Causes & Corrective Actions:
-
Residual Solvent/Water: The most common culprit. Ensure your crystals are thoroughly dried under vacuum. Heating gently (e.g., 40-50°C) under vacuum can help remove trapped solvent. Be aware that excessive heating can risk converting the hydrate to the anhydrous form.
-
Mixture of Hydrate and Anhydrous Forms: If the sample was not fully hydrated or was partially dried under harsh conditions, you may have a mixture. To obtain a single form, re-dissolve the material in hot acetone with a small amount of water to favor the hydrate, then cool slowly. To obtain the anhydrous form, a specific solvent system like CHCl3/Et2O is required.[2][4]
-
Insoluble Impurities: If you observed insoluble material in the hot solvent that was not filtered out, it will contaminate your final product. Always perform a hot filtration if the solution is not perfectly clear.
-
Co-crystallized Impurities: Some synthesis byproducts may have similar solubility profiles and co-crystallize with your product. A second recrystallization from a different solvent system may be necessary.
Problem: My product is still colored after recrystallization.
Answer: Highly colored impurities can persist even when present in small amounts. A standard recrystallization may not be sufficient to remove them.
Solution: Decolorization with Activated Carbon
Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules (which are often the source of color) from a solution.
Protocol: Decolorization during Recrystallization
-
Dissolve the crude 1-Methylpiperidin-4-one hydrochloride in the minimum amount of hot recrystallization solvent (e.g., acetone).
-
Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient.
-
Gently swirl the flask and briefly re-heat to boiling for a few minutes to ensure maximum adsorption.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
Visualized Workflows & Protocols
Purification Workflow Diagram
The following diagram outlines the general decision-making process for purifying crude 1-Methylpiperidin-4-one hydrochloride.
Caption: General workflow for the purification of 1-Methylpiperidin-4-one HCl.
Detailed Experimental Protocol: Recrystallization from Acetone
This protocol is designed to isolate the hydrate form of 1-Methylpiperidin-4-one hydrochloride.
-
Dissolution: Place 5.0 g of crude 1-Methylpiperidin-4-one hydrochloride into a 100 mL Erlenmeyer flask. Add a stir bar.
-
Solvent Addition: Add approximately 45 mL of acetone. Heat the mixture gently on a hot plate with stirring in a fume hood.[6]
-
Achieve Saturation: Continue to heat until the solvent is gently boiling. If the solid has not fully dissolved, add more acetone in small portions (1-2 mL at a time) until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce your yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated carbon, and proceed as described in the troubleshooting guide above. A hot filtration step will be required.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to rinse away any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them under vacuum to a constant weight.
-
Analysis: Determine the melting point. A pure sample of the hydrate should melt sharply around 93-95°C .[4][6]
Troubleshooting Logic Diagram
Caption: Decision tree for common purification problems.
Summary of Purity Characteristics
| Parameter | Crude Product | Purified Product (Hydrate) | Purified Product (Anhydrous) |
| Appearance | Yellowish/off-white solid | White crystalline solid | White crystalline solid |
| Melting Point (°C) | Broad, variable (e.g., 80-120°C)[6] | Sharp, 94-96°C[2][4] | Sharp, 165-168°C[2][4] |
| Primary Solvent | N/A | Acetone, Ethanol[6][7] | Chloroform / Diethyl Ether[2][4] |
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.). Google Patents.
-
1-Methyl-4-piperidone - Wikipedia. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved January 30, 2026, from [Link]
-
Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers - The Royal Society of Chemistry. (2009). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness.org. (2005). Sciencemadness.org. Retrieved January 30, 2026, from [Link]
-
1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Cas 1445-73-4,1-Methyl-4-piperidone - LookChem. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]
Sources
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- 2. lookchem.com [lookchem.com]
- 3. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 4. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. chemrevlett.com [chemrevlett.com]
1-Methylpiperidin-4-one hydrochloride stability issues and degradation
Welcome to the technical support center for 1-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and potential degradation of this versatile chemical intermediate. Here, we provide in-depth, field-proven insights and practical solutions to common issues encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My solid 1-Methylpiperidin-4-one hydrochloride has developed a yellowish or brownish tint. Is it still usable?
A1: A change in color from white or off-white to a yellowish or brownish hue is a common indicator of degradation. This discoloration is often due to oxidation or exposure to light. While minor color changes may not significantly impact the outcome of all reactions, it is a sign of impurity. For sensitive applications, such as in late-stage drug development or for reference standard purposes, using discolored material is not recommended. It is advisable to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q2: I've noticed a decrease in the yield of my reaction where 1-Methylpiperidin-4-one hydrochloride is a starting material. Could this be related to its stability?
A2: Yes, a decline in reaction yield is a frequent consequence of using degraded 1-Methylpiperidin-4-one hydrochloride. Degradation reduces the amount of the active starting material available for the reaction. Common degradation pathways include hydrolysis, oxidation, and self-condensation, leading to a variety of byproducts that may not participate in the desired reaction or could even inhibit it.
Q3: What are the optimal storage conditions for 1-Methylpiperidin-4-one hydrochloride to ensure its long-term stability?
A3: To maintain the integrity of 1-Methylpiperidin-4-one hydrochloride, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[3] For long-term storage, refrigeration is advisable.[1][2]
Q4: Can I prepare stock solutions of 1-Methylpiperidin-4-one hydrochloride in advance? If so, what solvents are recommended and how should they be stored?
A4: While preparing fresh solutions is always the best practice, stock solutions can be made if necessary. The choice of solvent is critical. Protic solvents, especially at non-neutral pH, can promote hydrolysis. If an aqueous solution is required, use purified water and adjust the pH to the acidic range (pH 3-5) to improve stability, as the hydrochloride salt is more stable in acidic conditions.[4] For organic reactions, aprotic solvents like acetonitrile, dichloromethane, or tetrahydrofuran are generally suitable. Solutions should be stored at low temperatures (2-8 °C), protected from light, and used as quickly as possible. It is recommended to perform a stability study on the solution in your chosen solvent and storage conditions if it will be stored for an extended period.
Q5: What are some of the potential degradation products of 1-Methylpiperidin-4-one hydrochloride?
A5: Potential degradation can arise from several pathways. Under basic conditions, aldol condensation or other self-condensation reactions can occur. Oxidative conditions can lead to ring-opening or the formation of N-oxide derivatives. The presence of other nucleophiles or reactive species can also lead to various byproducts. More complex rearrangements, such as the Favorskii rearrangement, are also a possibility under specific basic conditions, leading to ring contraction.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent Reaction Performance and Unexpected Byproducts
You observe variability in reaction yields, reaction times, or the appearance of unexpected spots on your Thin Layer Chromatography (TLC) plates or peaks in your HPLC chromatograms.
Probable Cause: Degradation of 1-Methylpiperidin-4-one hydrochloride. The presence of impurities can lead to side reactions or inhibition of your primary reaction pathway.
Troubleshooting Workflow:
Troubleshooting Experimental Steps
Step 1: Purity Assessment of 1-Methylpiperidin-4-one hydrochloride
-
Action: Analyze your current batch of 1-Methylpiperidin-4-one hydrochloride using a validated stability-indicating HPLC method.
-
Rationale: This will provide a quantitative measure of the purity and reveal the presence of any degradation products.
Step 2: Purification of the Starting Material
-
Action: If significant impurities are detected, consider purifying the material. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective for removing many impurities.
-
Rationale: Using a purified starting material is the most direct way to resolve issues stemming from reagent impurity.
Step 3: Re-evaluation of Reaction Conditions
-
Action: Carefully review your reaction setup. Pay close attention to the pH, temperature, and the potential for exposure to air (oxygen) and light.
-
Rationale: The stability of 1-Methylpiperidin-4-one hydrochloride is highly dependent on the experimental conditions.
-
For Basic Conditions: If your reaction is performed under basic conditions, be aware of the potential for self-condensation reactions. Consider adding the 1-Methylpiperidin-4-one hydrochloride slowly to the reaction mixture or running the reaction at a lower temperature to minimize these side reactions.
-
For Oxidative Conditions: If your reaction involves oxidizing agents or is sensitive to air, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Appearance of a White Precipitate in Aqueous Solutions
Upon dissolving 1-Methylpiperidin-4-one hydrochloride in neutral or slightly basic water, a white precipitate forms over time.
Probable Cause: Formation of the less soluble free base, 1-Methylpiperidin-4-one. The hydrochloride salt is the protonated form of the amine, which is generally more water-soluble. An increase in pH will deprotonate the amine, leading to the precipitation of the less soluble free base.
Troubleshooting Workflow:
Troubleshooting Experimental Steps
Step 1: pH Adjustment
-
Action: Measure the pH of your aqueous solution. If it is neutral or basic, add a few drops of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is in the acidic range (pH 3-5).
-
Rationale: Lowering the pH will favor the protonated, more soluble hydrochloride form of the compound.
Step 2: Temperature Control
-
Action: If the precipitate persists even at an acidic pH, gently warm the solution.
-
Rationale: Solubility can be temperature-dependent. However, be cautious with heating as it can also accelerate degradation.
Potential Degradation Pathways
Understanding the potential chemical transformations of 1-Methylpiperidin-4-one hydrochloride is crucial for troubleshooting and for the development of robust experimental protocols.
Aldol Condensation (under basic conditions)
In the presence of a base, the enolate of 1-Methylpiperidin-4-one can be formed, which can then act as a nucleophile and attack the carbonyl group of another molecule, leading to a dimeric aldol adduct. This can be followed by dehydration to form an α,β-unsaturated ketone.
Aldol Condensation of 1-Methylpiperidin-4-one
Baeyer-Villiger Oxidation (in the presence of oxidizing agents)
Peroxy acids or other oxidizing agents can oxidize the ketone to a lactone (an cyclic ester). This is a ring-expansion reaction where an oxygen atom is inserted adjacent to the carbonyl group.
Baeyer-Villiger Oxidation of 1-Methylpiperidin-4-one
Favorskii Rearrangement (under basic conditions with potential for α-halogenation)
If α-halogenation of the ketone occurs (for instance, in the presence of certain reagents or impurities), subsequent treatment with a base can induce a Favorskii rearrangement. This is a ring-contraction reaction that would lead to a substituted pyrrolidine carboxylic acid derivative.[5][6]
Favorskii Rearrangement of an α-halo derivative
Recommended Analytical Protocols
Stability-Indicating HPLC Method
This reverse-phase HPLC method is suitable for assessing the purity of 1-Methylpiperidin-4-one hydrochloride and for monitoring its stability over time.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and 0.1 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) in a 20:80 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
This method is a starting point and may require optimization for your specific instrumentation and impurity profile.
GC-MS for Volatile Impurities and Synthesis Byproducts
Gas chromatography-mass spectrometry is a powerful technique for identifying volatile impurities, residual solvents, and certain synthesis-related byproducts.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 40-400 |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. |
References
-
Favorskii rearrangement. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]
-
Favorskii rearrangement----Sir Khalid (Organic). Slideshare. Published online November 27, 2013. Accessed January 30, 2026. [Link]
-
Biosynce. What is the stability of piperidine? - Blog - Biosynce. Biosynce. Published August 25, 2025. Accessed January 30, 2026. [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11. Sciencemadness.org. Accessed January 30, 2026. [Link]
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1-Methyl-4-piperidone. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]
- A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis. 1998;6(3). doi:10.38212/2224-6614.2882
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1-Methyl-4-piperidone. PubChem. Accessed January 30, 2026. [Link]
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1-Methyl-4-piperidone. SIELC Technologies. Published May 16, 2018. Accessed January 30, 2026. [Link]
-
Baeyer–Villiger oxidation. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. Accessed January 30, 2026. [Link]
-
Chad's Prep. 19.8 Baeyer Villiger Oxidation | Organic Chemistry. YouTube. Published April 6, 2021. Accessed January 30, 2026. [Link]
-
Designation of 4-Piperidone as a List I Chemical. Federal Register. Published September 22, 2022. Accessed January 30, 2026. [Link]
-
Designation of a List I Chemical: 4-Piperidone. Regulations.gov. Accessed January 30, 2026. [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Pak J Pharm Sci. 2014;27(5 Spec no):1529-1535.
- Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Molecules. 2020;25(21):5196. doi:10.3390/molecules25215196
-
English - Economic and Social Council. United Nations. Published January 4, 2024. Accessed January 30, 2026. [Link]
-
Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. IJCRT.org. Published November 11, 2024. Accessed January 30, 2026. [Link]
-
The Favorskiĭ Rearrangement of Haloketones. ResearchGate. Published online January 1964. Accessed January 30, 2026. [Link]
-
Professor Dave Explains. Favorskii Rearrangement. YouTube. Published January 26, 2022. Accessed January 30, 2026. [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Published online August 6, 2025. Accessed January 30, 2026. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Published online January 2012. Accessed January 30, 2026. [Link]
-
3,3’-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. Published May 3, 2024. Accessed January 30, 2026. [Link]
-
Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. Published 2009. Accessed January 30, 2026. [Link]
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- 3. applications.emro.who.int [applications.emro.who.int]
- 4. 1-Methyl-4-piperidone | SIELC Technologies [sielc.com]
- 5. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Dieckmann Cyclization of Aminodicarboxylate Esters
Welcome to the technical support center for the Dieck-mann cyclization of aminodicarboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful ring-forming reaction. Here, we move beyond textbook examples to address the specific challenges and nuances encountered in the laboratory, particularly concerning the selection of an appropriate base for substrates containing a sensitive amino group.
Introduction: The Challenge of the Amino Group
The Dieckmann condensation is an intramolecular version of the Claisen condensation, providing a robust method for synthesizing 5- and 6-membered cyclic β-keto esters.[1][2][3] The reaction is base-catalyzed and involves the intramolecular cyclization of a diester.[4][5] However, when the substrate is an aminodicarboxylate ester, the presence of the nitrogen atom introduces a layer of complexity. Traditional bases like sodium ethoxide can lead to undesired side reactions, including intermolecular condensation, decomposition, or reactions involving the amino group itself. This guide provides a focused troubleshooting framework and frequently asked questions to navigate these challenges by exploring the use of alternative, non-traditional bases.
Frequently Asked Questions (FAQs)
Q1: Why are traditional alkoxide bases like sodium ethoxide often problematic for the Dieckmann cyclization of aminodicarboxylate esters?
A1: While sodium ethoxide is a classic base for the Dieckmann condensation, its use with aminodicarboxylate esters can be fraught with complications.[6] The primary issues are:
-
Competing Intermolecular Condensation: Alkoxide bases can promote intermolecular Claisen-type condensations between two molecules of the aminodicarboxylate ester, leading to dimers and oligomers, which reduces the yield of the desired cyclic product.[6]
-
Side Reactions with the Amino Group: The amino group, especially if it is a primary or secondary amine, can be deprotonated or can participate in other side reactions under the basic conditions, leading to a complex mixture of products.
-
Reversibility: The initial cyclization step is reversible. If the resulting β-keto ester is not rapidly and irreversibly deprotonated by the base, the equilibrium can shift back towards the starting material, lowering the overall yield.[7]
Q2: What are the most effective alternative bases for the Dieckmann cyclization of aminodicarboxylate esters?
A2: Several alternative bases offer significant advantages over traditional alkoxides by being non-nucleophilic, sterically hindered, or exceptionally strong. The most common and effective alternatives include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is widely used in Dieckmann condensations.[8][9] It deprotonates the α-carbon to the ester irreversibly, driving the reaction forward. It is typically used as a dispersion in mineral oil for safety and ease of handling.[9]
-
Potassium tert-Butoxide (KOtBu): A bulky, non-nucleophilic base that is highly effective in promoting Dieckmann cyclizations.[10][11] Its steric hindrance minimizes side reactions, often leading to cleaner reactions and higher yields.[6][10] Solvent-free conditions with KOtBu have also been reported as a highly efficient and environmentally friendly option.[10]
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered, and non-nucleophilic base.[12][13] It is particularly useful for kinetically controlled deprotonations and can be effective at low temperatures, which helps to minimize side reactions.[6][12]
Q3: How do I choose the best alternative base for my specific aminodicarboxylate ester?
A3: The choice of base depends on several factors, including the steric environment around the α-carbons, the nature of the substituent on the nitrogen atom, and the desired ring size. The following decision-making workflow can guide your selection:
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium hydride - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Solvent Effects on 1-(2-phenethyl)-4-piperidone Synthesis
Welcome to the technical support center for the synthesis of 1-(2-phenethyl)-4-piperidone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable insights into the critical role of solvents in achieving optimal reaction yields and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues encountered during the synthesis of 1-(2-phenethyl)-4-piperidone, with a focus on solvent-related causes and solutions.
Scenario 1: Low or No Product Yield
Question: My N-alkylation reaction of 4-piperidone with a phenethyl halide is resulting in a very low yield or appears to have stalled. What are the likely solvent-related causes?
Answer: A stalled or low-yielding N-alkylation reaction is a common issue that can often be traced back to the choice of solvent and its interplay with the reactants and reaction mechanism. The N-alkylation of 4-piperidone, a secondary amine, with a phenethyl halide (e.g., 2-phenethyl bromide) typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The solvent's properties are paramount for the success of this reaction.
Here are the primary solvent-related factors to investigate:
-
Insufficient Polarity: For the SN2 reaction to proceed efficiently, the solvent must be polar enough to dissolve the starting materials, particularly the 4-piperidone salt (if a hydrochloride or similar salt is used as the starting material) and the base (e.g., K₂CO₃). If the reactants are not adequately solvated, the reaction will be sluggish or fail altogether. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive.[1][2][3]
-
Inappropriate Solvent Type (Protic vs. Aprotic):
-
Protic Solvents (e.g., ethanol, methanol, water) can solvate both the cation and the anion. While they can dissolve the reactants, they can also form hydrogen bonds with the nucleophilic amine, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of the phenethyl halide. This can significantly slow down the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN) are generally preferred.[1][2] They possess strong dipoles to dissolve charged species but lack acidic protons, so they do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and more reactive, accelerating the SN2 reaction.
-
-
Low Boiling Point/Reaction Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.[1] If a low-boiling solvent like acetone or dichloromethane (DCM) is used, the maximum achievable reaction temperature may be insufficient to drive the reaction to completion in a reasonable timeframe. Switching to a higher-boiling solvent such as DMF or toluene allows for higher reaction temperatures, which can significantly increase the reaction rate.
Troubleshooting Steps:
-
Assess Reactant Solubility: Observe your reaction mixture. If you see significant amounts of undissolved starting material or base, consider changing to a more polar solvent like DMF or DMSO.[4]
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, consider switching to acetonitrile or DMF.[2][3]
-
Increase Reaction Temperature: If solubility is not an issue, consider increasing the reaction temperature. This may necessitate changing to a higher-boiling solvent. For instance, moving from acetonitrile (BP: 82°C) to DMF (BP: 153°C) allows for a much wider temperature range.
Scenario 2: Formation of Side Products
Question: I'm observing significant side product formation, which is complicating purification and reducing my yield. How can the solvent contribute to this?
Answer: Side product formation is often linked to reaction conditions, where the solvent plays a crucial role. In the context of N-alkylation, the most common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[3]
-
Solvent's Role in Over-alkylation: The tertiary amine product, 1-(2-phenethyl)-4-piperidone, can itself act as a nucleophile and react with another molecule of the phenethyl halide. This second alkylation forms a quaternary ammonium salt. This side reaction is often more prevalent in polar aprotic solvents that stabilize charged species, as the quaternary salt is ionic.
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate: While not a solvent property, it's the first line of defense. Use only a slight excess of the amine (1.1-1.2 equivalents) and add the alkylating agent slowly to the reaction mixture.[2][5] This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
-
Solvent Dilution: Running the reaction at a higher dilution can sometimes disfavor the bimolecular over-alkylation reaction. However, this can also slow down the desired reaction, so a balance must be found.
-
Consider a Less Polar Solvent: If over-alkylation is a persistent issue, switching to a less polar solvent, such as toluene or xylene, might be beneficial.[6] These solvents are less effective at stabilizing the charged quaternary ammonium salt transition state, potentially slowing down the rate of the second alkylation more than the first. Toluene is a common solvent for the Dieckmann condensation step that can also be used for subsequent modifications.[7]
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my 1-(2-phenethyl)-4-piperidone synthesis?
A1: The optimal solvent is a balance of several factors. A good starting point is a polar aprotic solvent.
-
Acetonitrile (MeCN): An excellent choice for many SN2 reactions. It has a moderate boiling point and can dissolve a wide range of organic compounds and bases.[1][5]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent with a high boiling point. It is excellent for reactions that are sluggish at lower temperatures or when dealing with poorly soluble salts.[1][8][9]
-
Toluene/Xylene: These nonpolar aromatic solvents are often used in the Dieckmann cyclization approach to synthesizing the piperidone core.[6][10] They are also suitable for subsequent N-alkylation, particularly if over-alkylation is a concern.
The choice often comes down to empirical testing. A small-scale screening of a few solvents (e.g., MeCN, DMF, and toluene) can quickly identify the most promising candidate for your specific substrate and conditions.
Q2: What is the function of a base (e.g., K₂CO₃, Et₃N) in this reaction, and how does the solvent affect its performance?
A2: The N-alkylation reaction generates one equivalent of acid (e.g., HBr from phenethyl bromide). This acid will protonate the starting 4-piperidone, rendering it non-nucleophilic and stopping the reaction.[2] A base is added to neutralize this acid as it forms, allowing the reaction to proceed to completion.
The solvent's role is to dissolve the base and influence its strength. In a solvent like DMF, an inorganic base like potassium carbonate (K₂CO₃) has enhanced reactivity because the solvent strongly solvates the K⁺ cation, leaving the CO₃²⁻ anion more "free" and basic.[8]
Q3: Can I run this reaction under solvent-free conditions?
A3: While some N-alkylations can be performed under solvent-free conditions, particularly with catalytic systems, it is generally not recommended for this specific synthesis. The reaction is often exothermic, and a solvent helps to dissipate heat, allowing for better temperature control. Furthermore, ensuring a homogeneous mixture of the reactants and base without a solvent can be challenging, potentially leading to localized overheating and side product formation.
Data & Protocols
Table 1: Influence of Solvent on N-Alkylation Yield (Illustrative)
This table provides an illustrative comparison based on established principles of SN2 reactions. Actual yields may vary based on specific reaction conditions (temperature, base, reaction time).
| Solvent | Type | Boiling Point (°C) | Typical Reaction Time (h) | Expected Relative Yield | Rationale |
| DMF | Polar Aprotic | 153 | 4-8 | Excellent | High polarity aids solubility; high BP allows for effective heating; effectively solvates cations.[1][9] |
| Acetonitrile | Polar Aprotic | 82 | 8-16 | Good to Excellent | Good general-purpose solvent for SN2 reactions; lower BP may require longer reaction times.[1][5] |
| Toluene | Nonpolar | 111 | 12-24 | Moderate to Good | Lower polarity may reduce over-alkylation but can also slow the desired reaction.[6][7] |
| Ethanol | Polar Protic | 78 | 24-48 | Poor to Moderate | Protic nature solvates and deactivates the amine nucleophile through hydrogen bonding. |
Experimental Protocol: N-Alkylation using DMF
This protocol is a representative method for the N-alkylation of 4-piperidone.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration).
-
Reactant Addition: Add 2-phenethyl bromide (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visual Guides
Reaction Mechanism and Solvent Effect
The diagram below illustrates the SN2 mechanism for the N-alkylation of 4-piperidone and highlights the stabilizing effect of a polar aprotic solvent on the transition state.
Caption: SN2 mechanism for N-alkylation and the stabilizing role of polar aprotic solvents.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing low-yield issues, with a focus on solvent-related checks.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 10. scribd.com [scribd.com]
Validation & Comparative
A Strategic Guide to Piperidine Synthesis: 1-Methylpiperidin-4-one Hydrochloride vs. N-Boc-4-piperidone
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting everything from neurological disorders to viral infections.[1][2] The strategic construction of substituted piperidines is therefore a critical task for drug development professionals. At the heart of this endeavor lies the choice of starting material. Two of the most common and versatile building blocks are 1-Methylpiperidin-4-one hydrochloride and N-Boc-4-piperidone.
While both molecules provide a 4-oxo-piperidine core, the substituent on the nitrogen atom—a permanent methyl group versus a removable Boc protecting group—dictates entirely different synthetic strategies, downstream possibilities, and experimental considerations. This guide provides an in-depth comparison of their performance, supported by experimental data and protocols, to empower researchers in making the optimal choice for their synthetic campaigns.
I. Physicochemical Properties and Handling: First Practical Divergences
The initial choice between these reagents presents immediate differences in handling and reaction setup, stemming from their fundamental chemical nature. 1-Methylpiperidin-4-one is typically supplied as a hydrochloride salt to improve its stability and handling, while N-Boc-4-piperidone is a neutral, stable solid.
| Property | 1-Methylpiperidin-4-one Hydrochloride | N-Boc-4-piperidone |
| Molecular Formula | C₆H₁₁NO·HCl | C₁₀H₁₇NO₃ |
| Molecular Weight | 149.62 g/mol | 199.25 g/mol |
| Appearance | Off-white to yellow crystalline solid | White to light yellow powder[3] |
| Melting Point | 163-168 °C (decomposes) | 73-77 °C[3] |
| Key Chemical Feature | Tertiary amine salt (acidic, requires neutralization) | N-Carbamate (neutral, non-basic) |
| Handling | Hygroscopic; potential skin and eye irritant.[4] | Stable solid, handle with standard precautions. |
The most critical distinction is the acidic nature of the hydrochloride salt. In nearly all applications, 1-Methylpiperidin-4-one hydrochloride requires a stoichiometric amount of base (e.g., triethylamine, NaHCO₃) to be added to the reaction mixture to liberate the free, reactive tertiary amine. This adds a step to the procedure and introduces a salt byproduct that must be removed during workup. In contrast, N-Boc-4-piperidone is used directly, simplifying the reaction setup.
II. The Core Strategic Choice: A Fixed Substituent vs. Synthetic Flexibility
The fundamental difference guiding the selection process is the fate of the nitrogen substituent.
-
1-Methylpiperidin-4-one: The N-methyl group is a permanent fixture of the molecular architecture. This reagent is the ideal choice for a convergent synthesis when the final target molecule is known to require a 1-methylpiperidine core. It provides the most direct and atom-economical route to this specific subclass of compounds.[5][6][7]
-
N-Boc-4-piperidone: The N-Boc (tert-butoxycarbonyl) group is a robust protecting group .[3][8] It renders the nitrogen atom non-basic and unreactive to a wide range of reagents, including organometallics and reducing agents.[3][9] Its true power lies in its facile removal under acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl in dioxane), which regenerates a secondary amine.[10][11] This opens the door to a divergent synthesis , where the piperidine core can be functionalized at the C4 position first, followed by the introduction of a wide variety of substituents onto the nitrogen atom.[3][9]
This strategic divergence is visualized in the decision-making workflow below.
Caption: Synthetic strategy decision workflow.
III. Comparative Performance in a Cornerstone Reaction: Reductive Amination
Reductive amination is arguably the most common transformation applied to these scaffolds, used to install a diverse range of amine-containing substituents at the C4 position. The choice of starting material has significant mechanistic and practical implications for this key reaction.
Scenario: Synthesis of a 4-anilinopiperidine core, a key intermediate in many pharmaceutical syntheses.[10][12]
| Parameter | Using 1-Methylpiperidin-4-one HCl | Using N-Boc-4-piperidone |
| Initial Step | Neutralization with Et₃N or NaHCO₃ | Direct use |
| Reactants | Free 1-methyl-4-piperidone, Aniline, Reducing Agent (e.g., NaBH(OAc)₃) | N-Boc-4-piperidone, Aniline, Reducing Agent (e.g., NaBH(OAc)₃)[10] |
| Reaction pH | Basic or Neutral | Typically Mildly Acidic (often with added AcOH catalyst)[10] |
| Product | 4-Anilino-1-methylpiperidine | tert-butyl 4-anilinopiperidine-1-carboxylate |
| Yield | Generally good, but can be complicated by base-sensitive substrates. | High yields are typical; reaction is robust and widely published.[10][13] |
| Downstream Potential | Limited. The N-methyl group is fixed. | High. Boc group can be removed and the resulting secondary amine can be acylated, alkylated, or used in coupling reactions. |
Causality Behind Performance: The inertness of the N-Boc group prevents the piperidine nitrogen from interfering with the reaction, leading to cleaner transformations and predictable outcomes.[3] For 1-Methylpiperidin-4-one, the basicity of the liberated tertiary amine can sometimes act as an unwanted internal base, although this is not typically a major issue in standard reductive aminations. The primary advantage of the N-Boc route is not necessarily a higher yield in this specific step, but the unparalleled synthetic versatility it unlocks.[9]
The following workflow illustrates the divergent synthetic utility gained by using N-Boc-4-piperidone in the synthesis of fentanyl analogues, a process where variation of the N-substituent is critical for modulating activity.
Caption: Synthetic workflow for Fentanyl from N-Boc-4-piperidone.[10]
IV. Experimental Protocols
Trustworthy protocols are built on validated and reproducible steps. The following methods are representative of common applications for each reagent.
Protocol 1: Reductive Amination of N-Boc-4-piperidone
This protocol is adapted from a validated synthesis of a fentanyl precursor, demonstrating the direct application of N-Boc-4-piperidone.[10]
Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Acetic Acid (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq).
-
Dissolve the components in dichloromethane (approx. 5 mL per mmol of piperidone).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction by slowly adding 2M NaOH solution and stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the organic layer.
-
Extract the aqueous layer twice with fresh portions of DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.
Protocol 2: Wittig Reaction with 1-Methylpiperidin-4-one Hydrochloride
This protocol demonstrates the necessary neutralization step and subsequent C-C bond formation.
Objective: To synthesize 4-methylene-1-methylpiperidine.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
1-Methylpiperidin-4-one hydrochloride (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. A deep yellow/orange color indicates the formation of the ylide. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve 1-Methylpiperidin-4-one hydrochloride (1.0 eq) in a minimal amount of THF and add triethylamine (1.1 eq) to liberate the free base. Stir for 15 minutes.
-
Slowly add the solution of the free 1-methylpiperidin-4-one to the ylide solution at 0 °C via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify by distillation or column chromatography to obtain the desired product.
V. Conclusion and Authoritative Recommendation
The choice between 1-Methylpiperidin-4-one hydrochloride and N-Boc-4-piperidone is not a matter of which is "better," but which is strategically correct for the intended synthetic outcome.
-
Choose 1-Methylpiperidin-4-one hydrochloride for direct, convergent syntheses where the final product is known to contain the N-methylpiperidine moiety. This path is often shorter and more cost-effective for this specific target class.
-
Choose N-Boc-4-piperidone for all other scenarios. Its role as a protected intermediate provides immense flexibility, enabling the creation of diverse molecular libraries by allowing late-stage functionalization of the piperidine nitrogen.[3][9] This strategic advantage in modern drug discovery, where structure-activity relationships are explored through systematic analogue synthesis, makes N-Boc-4-piperidone an indispensable tool for the medicinal chemist.
By understanding the fundamental reactivity and strategic implications of the N-substituent, researchers can design more efficient, logical, and successful synthetic routes to novel and impactful piperidine-based molecules.
References
- Unlocking Complex Molecules: The Power of N-Boc-4-piperidone in Organic Synthesis. (2026-01-24). Vertex AI Search.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
- 1-Methyl-4-piperidone 1445-73-4 wiki. Guidechem.
- Synthesis method of N-boc-4-hydroxypiperidine.
- Cas 1445-73-4,1-Methyl-4-piperidone. LookChem.
- Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD..
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- The Essential Role of 1-Methyl-4-Piperidone in Modern Pharmaceutical Manufacturing. Ningbo Inno Pharmchem Co., Ltd.
- 1-Methyl-4-piperidone. Wikipedia.
- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.
- Designation of 4-Piperidone as a List I Chemical. Federal Register.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008).
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Protecting group. Wikipedia.
- 1-Methylpiperidin-4-one Safety and Handling. Apollo Scientific.
- Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 13. researchgate.net [researchgate.net]
Characterization of 1-Methylpiperidin-4-one hydrochloride reaction intermediates
Topic: Advanced Characterization of 1-Methylpiperidin-4-one Hydrochloride Reaction Intermediates
Part 1: Executive Summary & Strategic Context
1-Methylpiperidin-4-one hydrochloride (N-methyl-4-piperidone HCl) is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of analgesics, antihistamines, and neuroactive spiro-heterocycles. While chemically versatile, its utility is often underestimated compared to protected analogues like N-Boc-4-piperidone due to handling challenges associated with its polarity, hygroscopicity, and equilibrium behaviors.
This guide objectively compares the 1-Methylpiperidin-4-one HCl system against common alternatives, focusing on the characterization of its transient and stable intermediates. We address the critical "phantom signal" phenomenon in NMR caused by gem-diol formation and provide validated protocols for distinguishing reactive intermediates in complex matrices.
Compliance Note: 1-Methylpiperidin-4-one is a listed precursor (List I in the USA) due to its utility in fentanyl synthesis.[1] This guide focuses strictly on analytical characterization for legitimate pharmaceutical research (e.g., spiro-hydantoins, AChE inhibitors).
Part 2: Comparative Analysis – Precursor Selection
In synthetic pathway design, the choice of the piperidone nitrogen substituent dictates intermediate stability and purification strategy. The table below contrasts the HCl salt with its carbamate and benzyl analogues.
Table 1: Comparative Performance of Piperidone Building Blocks
| Feature | 1-Methylpiperidin-4-one HCl (Subject) | N-Boc-4-piperidone (Alternative 1) | N-Benzyl-4-piperidone (Alternative 2) |
| Atom Economy | High. Methyl group is often part of the final pharmacophore (no deprotection step). | Low. Requires acidic deprotection (-C4H9, -CO2). | Medium. Requires hydrogenolysis (Pd/C, H2). |
| Intermediate Stability | Variable. Equilibrium with gem-diol in water/air. Free base polymerizes if not stored cold. | High. Stable carbamate. No hydrate formation. | High. Stable amine. |
| Solubility Profile | Polar/Hydrophilic. Soluble in water, MeOH. Hard to extract from aqueous phase. | Lipophilic. Soluble in DCM, EtOAc. Easy aqueous workup. | Lipophilic. Soluble in organic solvents. |
| Characterization | Complex. NMR signals shift with pH and hydration state. | Straightforward. Clear diagnostic Boc signals (~1.4 ppm). | Straightforward. Aromatic region signals. |
| Cost Efficiency | Excellent. Industrial commodity. | Moderate. Added cost of protection steps. | Good. Readily available. |
Strategic Insight: Use the HCl salt when the N-methyl group is desired in the final product to minimize step count. Use N-Boc if the reaction intermediates require silica gel chromatography (where the polar HCl salt would streak or bind irreversibly).
Part 3: Mechanistic Pathways & Intermediate Identification
The reactivity of 1-Methylpiperidin-4-one HCl is dominated by three pathways: Hydration (Equilibrium) , Enamine/Imine Formation (Mannich/Schiff base), and Aldol Condensation . Understanding these is crucial for interpreting spectra.
Figure 1: Reaction network of 1-Methylpiperidin-4-one showing the equilibrium between the active ketone and the 'dormant' gem-diol, alongside synthetic diversions.
Part 4: Characterization Protocols
The "Phantom Carbonyl" Phenomenon (NMR)
A common error in characterizing the HCl salt is the apparent absence of the ketone carbonyl signal in
-
Mechanism: In water, the electron-deficient carbonyl (intensified by the protonated ammonium) rapidly adds water to form the gem-diol [4,4-dihydroxypiperidinium chloride].
-
Observation: The carbonyl peak at ~206 ppm vanishes and is replaced by a quaternary carbon signal at ~90-95 ppm .
Table 2: Spectral Fingerprints of Key Species
| Species | Solvent | IR Diagnostic ( | ||
| Ketone (HCl) | DMSO- | 2.8-3.4 (m, ring protons) | 204-206 ppm (C=O) | 1715 cm |
| Gem-Diol (Hydrate) | D | 3.4-3.6 (m, shifted) | 92-96 ppm (C-OH | 3300-3400 cm |
| Free Base | CDCl | 2.3 (s, N-Me), 2.4 (t) | 208 ppm | 1710 cm |
| Enamine (Intermediate) | CDCl | 4.5-5.0 (olefinic H) | 140-150 ppm (C=C-N) | 1650 cm |
Protocol: Distinguishing Intermediates via HPLC-MS
Standard reverse-phase HPLC often fails for the HCl salt due to lack of retention (highly polar).
Optimized Method:
-
Column: Mixed-mode cation exchange (e.g., SIELC Primesep 100) or HILIC.
-
Mobile Phase: ACN:Water with 0.1% Formic Acid (Avoid phosphate buffers for MS).
-
Detection:
-
Ketone (Parent): [M+H]
= 114.1 m/z. -
Hydrate: Often fragments back to 114.1 in the source, but may show [M+H+H2O]
= 132.1 m/z in soft ionization (ESI).
-
Part 5: Experimental Protocol – Isolation of a Benzylidene Intermediate
This protocol demonstrates the characterization of the (E)-3-benzylidene-1-methylpiperidin-4-one intermediate, a standard test for reactivity (Claisen-Schmidt condensation).
Objective: Validate the reactivity of the HCl salt and characterize the enone intermediate.
Reagents:
-
1-Methylpiperidin-4-one HCl (10 mmol, 1.50 g)
-
Benzaldehyde (10 mmol, 1.06 g)
-
Ethanol (20 mL)
-
NaOH (10% aq solution)
Step-by-Step Workflow:
-
Free Basing (In-Situ):
-
Dissolve the HCl salt in Ethanol/Water (1:1).
-
Self-Validation: Measure pH. Add NaOH dropwise until pH ~9-10. Solution should remain clear or turn slightly yellow.
-
Why: The enolate cannot form from the protonated salt; the amine must be deprotonated first to avoid buffering the base.
-
-
Condensation:
-
Add Benzaldehyde in one portion.
-
Stir at room temperature for 30 minutes.
-
Visual Check: A yellow precipitate should begin to form within 10-15 minutes. This is the benzylidene intermediate .
-
-
Isolation:
-
Cool the mixture to 0°C to maximize precipitation.
-
Filter the solid and wash with cold water (removes NaCl and unreacted amine).
-
-
Characterization (The Critical Step):
-
Melting Point: Expect 55-60°C (if free base) or higher if reprotonated.
-
NMR Validation: Look for the disappearance of one
-methylene triplet and the appearance of the olefinic proton singlet at ~7.8 ppm . -
Stereochemistry: The E-isomer is thermodynamically favored. Confirm by NOE (Nuclear Overhauser Effect) between the vinyl proton and the phenyl ring protons.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. Retrieved from [Link]
-
Weintraub, P. M., et al. (2003).[1] Recent advances in the synthesis of piperidones and piperidines.[1][2][3] Tetrahedron, 59(17), 2953–2989.[1] Retrieved from [Link]
-
International Narcotics Control Board (INCB). (2024). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Retrieved from [Link]
-
SIELC Technologies. (2018). HPLC Separation of 1-Methyl-4-piperidone on Newcrom R1. Retrieved from [Link]
Sources
A Comparative Analysis of the Biological Activities of Piperidone Derivatives: A Guide for Drug Discovery Professionals
The piperidone scaffold, a six-membered heterocyclic amine containing a ketone, is a cornerstone in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets have established it as a "privileged structure" in drug discovery.[1] This guide offers a comparative analysis of the diverse biological activities of piperidone derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Piperidone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in DNA replication and repair.[3][4]
A comparative study of various halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids revealed their potent antiproliferative effects. For instance, compounds 2a (3,4,5-trimethoxybenzylidene curcuminoid) and 3c (bis-(3-bromophenyl) derivative) were found to be more effective than the known curcuminoid EF24 against several cancer cell lines.[3] Notably, these compounds induced apoptosis in 518A2 melanoma cells by increasing reactive oxygen species (ROS). Furthermore, compound 3c led to an accumulation of these cells in the G2/M phase of the cell cycle and downregulated the expression of the pro-metastatic matrix metalloproteinase MMP-2.[3]
Other studies have highlighted the efficacy of piperidinones linked to pyrimidine, thiazole, and triazole glycoside moieties. Several of these compounds demonstrated potent cytotoxic activities against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin.[5]
Comparative Cytotoxicity of Piperidone Derivatives (IC50, µM)
| Derivative Class | Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | 518A2 (Melanoma) | Reference |
| Halogenated Curcuminoids | 2a | Potent | Potent | - | Potent | [3] |
| 3c | Potent | Potent | - | Potent | [3] | |
| Pyrimidine-linked | 8a | High Potency | - | - | - | [5] |
| 9a | High Potency | - | - | - | [5] | |
| 12 | Moderate Potency | Moderate Potency | - | - | [5] | |
| N-substituted Piperidinones | 10a | Moderate Potency | - | - | - | [5] |
| 4-Piperidone-1-carboxamides | 32 series | High Potency | High Potency | High Potency | - | [4] |
Note: "Potent" and "High Potency" are used where specific IC50 values were not provided in the source but the activity was described as significant or comparable to standards like doxorubicin.
Key Mechanistic Insights: Apoptosis Induction
A common mechanism of action for many anticancer piperidone derivatives is the induction of apoptosis, or programmed cell death. This is often triggered by an increase in intracellular ROS, which leads to mitochondrial dysfunction and the activation of caspase cascades.
Caption: Apoptotic pathway induced by select piperidone derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Piperidone derivatives have emerged as a promising class of compounds with activity against a spectrum of pathogenic bacteria and fungi.[6]
For instance, a series of N-methyl 4-piperidone-derived monoketone curcuminoids were evaluated for their activity against cariogenic bacteria.[7] While most compounds showed moderate activity, derivatives with specific substitutions, such as 1 (R=H), 10 (R=3,4,5-OMe), and 13 (R=3-F), displayed notable inhibitory effects against strains like Streptococcus mutans, S. mitis, and S. sanguinis, with Minimum Inhibitory Concentration (MIC) values of 250 µg/mL and 500 µg/mL.[7] Interestingly, the presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to corresponding acetone-derived compounds.[7]
In another study, piperidinothiosemicarbazone derivatives with pyrrolidine (9 ) and piperidine (10 ) substitutions on a pyridine ring exhibited high tuberculostatic activity against both standard and resistant strains of M. tuberculosis, with MIC values as low as 0.5-1 µg/mL.[8] These compounds demonstrated high selectivity for M. tuberculosis and low cytotoxicity against non-tumor cells, marking them as promising lead structures for antitubercular drug development.[8]
Comparative Antimicrobial Activity of Piperidone Derivatives (MIC, µg/mL)
| Derivative Class | Compound | S. aureus | E. coli | S. mutans | M. tuberculosis | Reference |
| Monoketone Curcuminoids | 1 | - | - | 250-500 | - | [7] |
| 10 | - | - | 250-500 | - | [7] | |
| 13 | - | - | 250-500 | - | [7] | |
| Thiosemicarbazones | Series 1b-6b | Good | Good | - | - | [6] |
| Piperidinothiosemicarbazones | 9 | >1000 | >1000 | - | 0.5-4 | [8] |
| 10 | >1000 | >1000 | - | 0.5-4 | [8] |
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Piperidone derivatives have shown promise as anti-inflammatory agents by inhibiting the production of key pro-inflammatory mediators.
Diarylidene-N-methyl-4-piperidone (DANMP) derivatives, which are structurally related to curcumin, have been investigated for their anti-inflammatory effects.[9] In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation, select DANMP compounds were able to reduce the production of nitric oxide (NO) and the expression of inflammatory markers to extents similar to or better than curcumin, without adversely affecting cell viability.[9]
The mechanism often involves the suppression of key signaling pathways. For example, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been shown to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW264.7 cells.[4] Similarly, the naturally occurring piperidone alkaloid, piperine, has been found to suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[10]
Caption: Inhibition of inflammatory signaling by piperidone derivatives.
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Piperidone derivatives are being explored for their potential to protect neurons from various insults, including excitotoxicity, oxidative stress, and inflammation.[11][12]
Piperine, for example, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by MPTP.[13] Treatment with piperine attenuated motor deficits, prevented the loss of tyrosine hydroxylase-positive neurons, and reduced microglial activation and oxidative stress. Its mechanism appears to involve antioxidant, anti-inflammatory, and anti-apoptotic actions.[13]
In the context of Alzheimer's disease, novel 2-piperidone derivatives have been designed to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease.[11] One compound, 7q , not only showed significant inhibition of Aβ(1-42) self-aggregation but also exhibited anti-inflammatory properties in microglia and protected neuronal cells from microglia-mediated neurotoxicity.[11] This dual-action profile makes such compounds particularly promising candidates for further development.
The neuroprotective effects of piperine are also linked to the modulation of crucial signaling pathways for neuronal survival. It has been shown to upregulate the Nerve Growth Factor (NGF)-mediated TrkA/Akt/GSK3β signaling pathway in the hippocampus, which is critical for protecting neurons from excitotoxic damage.[14]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the biological activities of piperidone derivatives.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the piperidone derivatives in a 96-well microtiter plate using the broth.
-
Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
The piperidone scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The comparative data presented in this guide highlight the significant potential of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic investigations and in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of piperidone chemistry is a promising avenue for addressing unmet needs in modern medicine.
References
-
Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. (2018). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. Retrieved February 13, 2026, from [Link]
-
Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. (2019). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). Journal of Advanced Research. Retrieved February 13, 2026, from [Link]
-
Chemical structures of piperidone derivatives exhibiting anticancer activity. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved February 13, 2026, from [Link]
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Hybrid Conjugates of Ibuprofen and 3,5-Diarylidene-4-Piperidone: A New Avenue in Anti-Inflammatory Drug Discovery. (2025). PubMed. Retrieved February 13, 2026, from [Link]
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Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]
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Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
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Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). SpringerLink. Retrieved February 13, 2026, from [Link]
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The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021). IJIRT. Retrieved February 13, 2026, from [Link]
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NOVEL PIPERIDONE DERIVATIVES: SYNTHESIS, SPECTRAL ANDEVALUATION OF ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved February 13, 2026, from [Link]
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Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
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Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). PubMed. Retrieved February 13, 2026, from [Link]
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Arylpiperazine dopamineric ligands protect neuroblastoma cells from nitric oxide (NO)-induced mitochondrial damage and apoptosis. (2012). PubMed. Retrieved February 13, 2026, from [Link]
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Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
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Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. (2022). PubMed. Retrieved February 13, 2026, from [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved February 13, 2026, from [Link]
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What are the biological activities of piperidine? (2025). BIOSYNCE. Retrieved February 13, 2026, from [Link]
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From Ancient Spice to Advanced Science: Therapeutic, Nutraceutical and Agro-Food Applications of Piper longum L. (2026). Dovepress. Retrieved February 13, 2026, from [Link]
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Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
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Anti-inflammatory activity of piperine. (1990). PubMed. Retrieved February 13, 2026, from [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). ResearchGate. Retrieved February 13, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methylpiperidin-4-one Hydrochloride
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within a laboratory, culminating in its safe and compliant disposal. 1-Methylpiperidin-4-one hydrochloride, a versatile piperidone derivative used in complex organic synthesis, requires a disposal protocol that respects its chemical properties and associated hazards. This guide provides a detailed, step-by-step methodology for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure that these procedures are not just followed, but understood, fostering a culture of intrinsic safety and scientific integrity.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 1-Methylpiperidin-4-one hydrochloride is the salt form of 1-methyl-4-piperidone, a flammable and corrosive organic base.[1] The hydrochloride salt is a solid, which mitigates the flammability risk of the free base, but it presents its own set of hazards.
The primary risks associated with this compound necessitate stringent safety measures throughout the disposal process. These hazards are summarized below.
| Hazard Classification | GHS Code | Description | Authoritative Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation. | [2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2][3] |
| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects. | [3] |
Furthermore, chemical incompatibility is a critical consideration for both storage and disposal to prevent dangerous reactions. This compound must be segregated from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: Can deprotonate the hydrochloride salt to liberate the flammable free base, 1-methyl-4-piperidone.
-
Strong Reducing Agents: Potential for hazardous reactions.[4]
-
Strong Acids: While it is a hydrochloride salt, mixing with stronger acids could still lead to unforeseen reactions.[1]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe disposal of 1-Methylpiperidin-4-one hydrochloride. This workflow is designed to comply with the general principles of hazardous waste management as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
The first crucial step is to correctly identify and characterize the waste stream.
-
Identify the Waste: Determine if the waste is unused pure 1-Methylpiperidin-4-one hydrochloride, contaminated lab materials (e.g., gloves, weighing paper, silica gel), or a reaction mixture containing the compound.
-
Hazardous Waste Determination: Based on its properties, this compound must be managed as hazardous waste. It presents characteristics of toxicity and is an environmental hazard.[3]
-
Segregate at the Source: Immediately segregate the waste from incompatible materials as listed in the hazard profile. Never mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional.
To mitigate the risks of exposure, all personnel handling the waste must wear appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[2][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[7]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[2]
Proper containment and clear communication of the hazard are non-negotiable.
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition, with a secure, leak-proof lid.
-
For sharps contaminated with the chemical, use a designated, puncture-proof sharps container.
-
-
Label the Container:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-Methylpiperidin-4-one hydrochloride."
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date on which waste was first added to the container (accumulation start date).
-
-
Waste must be stored safely pending collection by a certified disposal vendor.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4][7]
-
Accumulation Point: Store the container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area that is secure and clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. The secondary containment must be large enough to hold the contents of the largest container or 10% of the total volume, whichever is greater.[8]
-
Segregated Storage: Ensure the container is stored away from incompatible materials, heat sources, and ignition sources.[1][8]
Final disposal must be conducted by a licensed and certified hazardous waste management company.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a pre-approved hazardous waste vendor to schedule a pickup.
-
Manifesting: Ensure that all required hazardous waste manifest paperwork is completed accurately. This is a legal requirement that tracks the waste from "cradle to grave."
-
Probable Disposal Method: The most common and environmentally sound method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[7] This process destroys the chemical structure, converting it to less harmful components.
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is essential.
-
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the free base is generated or present, extinguish all nearby flames and turn off spark-producing equipment.[9]
-
Containment (for trained personnel only):
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][9]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-Methylpiperidin-4-one hydrochloride.
Caption: Disposal workflow for 1-Methylpiperidin-4-one hydrochloride.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that 1-Methylpiperidin-4-one hydrochloride is managed responsibly from acquisition to disposal, protecting both laboratory personnel and the environment.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4,4-Piperidinediol hydrochloride. (Note: A direct deep link was not available, search for the product on the site for the SDS).
-
Apollo Scientific. (n.d.). Safety Data Sheet: 1-Methylpiperidin-4-one.
-
ECHEMI. (n.d.). 1-Methyl-4-piperidone SDS.
-
CymitQuimica. (2023). Safety Data Sheet: Piperidin-4-one hydrochloride.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone.
-
Sigma-Aldrich. (2023). Safety Data Sheet. (The specific product SDS should be accessed via their website for the most current version).
-
CDH Fine Chemical. (n.d.). Safety Data Sheet: 1-METHYL-4-PIPERIDONE.
-
Cayman Chemical. (2025). Safety Data Sheet. (This is a general reference; a specific SDS for the compound should be consulted).
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-4-piperidone. (Note: A direct deep link was not available, search for the product on the site for the SDS).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste.
-
ChemicalBook. (2026). 1-Methyl-4-piperidone Properties, Safety, and Price.
-
MED-FLEX. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
-
HalenHardy. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
-
U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
-
Wikipedia. (n.d.). 1-Methyl-4-piperidone.
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 - Hazardous waste operations and emergency response.
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels.
-
U.S. Compliance. (2024). OSHA Requirements for Hazardous Chemical Storage.
-
Chemsrc. (2025). N-Methyl-4-piperidone | CAS#:1445-73-4.
-
Alston & Bird. (2018). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals.
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U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
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LookChem. (n.d.). Cas 1445-73-4, 1-Methyl-4-piperidone.
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Operational Safety & Compliance Guide: 1-Methylpiperidin-4-one Hydrochloride
CAS: 4162-11-8 (Hydrochloride Salt) / 1445-73-4 (Free Base) Regulatory Status: DEA List I Chemical (United States) / Controlled Precursor (Global) Physical State: Hygroscopic Crystalline Solid
Part 1: Executive Hazard Profile
Immediate Action Required: Treat this compound not just as a chemical irritant, but as a high-security regulated precursor .
As a Senior Application Scientist, I must emphasize that the risk profile of 1-Methylpiperidin-4-one hydrochloride is dual-natured:
-
Chemical Risk: It is a significant respiratory and mucosal irritant that degrades rapidly upon moisture exposure.
-
Legal Risk: As a primary precursor for fentanyl synthesis, it is subject to strict chain-of-custody laws (21 CFR § 1310.02). Mishandling constitutes a federal violation in many jurisdictions.
Hazard & Precautionary Data (GHS Standards)
| Hazard Class | Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed. | Zero-tolerance for open-bench handling. |
| Irritation | H315 / H319 | Causes skin/serious eye irritation.[1][2][3] | Dust generation causes immediate ocular pain. |
| Target Organ | H335 | May cause respiratory irritation.[1][2][3][4] | Fume hood use is mandatory. |
| Reactivity | Hygroscopic | Absorbs atmospheric water. | rapid "clumping" alters stoichiometric precision. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. This matrix is calibrated for hygroscopic hydrochloride salts which can form corrosive micro-droplets on skin contact.
PPE Decision Tree[2]
Figure 1: Task-based PPE selection workflow ensuring appropriate barrier protection levels.
Detailed PPE Specifications
-
Hand Protection (The "Double-Glove" Rule):
-
Primary Layer: Nitrile (0.11 mm minimum).
-
Secondary Layer: Nitrile (Long-cuff).
-
Scientific Rationale: Hydrochloride salts, when solvated by sweat or humidity, create acidic micro-environments. Double gloving prevents "pinhole" permeation and allows the outer glove to be shed immediately upon contamination without exposing skin.
-
-
Respiratory Protection:
-
Primary: Chemical Fume Hood (Certified).
-
Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) cartridges combined with OV/AG (Organic Vapor/Acid Gas) filters. The "Acid Gas" component is critical due to potential HCl off-gassing during decomposition.
-
-
Eye Protection:
-
Use unvented chemical goggles rather than safety glasses during weighing. The fine dust is extremely irritating to the cornea and can bypass standard glasses gaps.
-
Part 3: Operational Protocols & Logistics
A. The "Hygroscopic Handling" Protocol
1-Methylpiperidin-4-one HCl will absorb moisture and turn into a sticky "goo" within minutes in humid labs (>50% RH). This ruins stoichiometry and makes transfer difficult.
-
Preparation:
-
Acclimate the container to room temperature before opening to prevent condensation.
-
Flush the headspace of the container with Argon or Nitrogen immediately after use.
-
-
Weighing:
-
Do not use weighing paper (powder sticks). Use glass weighing boats or antistatic plastic.
-
Technique: Weigh by difference (tare the vial, add solid, re-weigh) rather than trying to scrape sticky powder off a spatula.
-
B. Regulatory Logistics (DEA List I Compliance)
Because this is a fentanyl precursor, safety includes legal security.
-
Storage: Must be stored in a locked cabinet/cage anchored to the floor or wall. Access is restricted to authorized personnel only.
-
Logging: Every milligram must be accounted for.
Part 4: Emergency Response & Disposal[5][6]
Spill Cleanup Workflow (Security + Safety)
Figure 2: Integrated spill response protocol combining chemical neutralization with regulatory reporting.[6]
Disposal Procedures
Never dispose of this precursor in the trash or down the drain.
-
Quarantine: Move waste to a satellite accumulation area immediately.
-
Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant - 1-Methylpiperidin-4-one HCl."
-
Destruction:
-
In-Lab Neutralization (If permitted): Dilute with water and slowly neutralize with 10% Sodium Hydroxide (NaOH) to liberate the free base (oily layer), then treat as organic solvent waste.
-
Professional Disposal: Incineration is the only 100% compliant method to ensure the precursor is destroyed and cannot be diverted.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. Retrieved from [Link]
-
Drug Enforcement Administration (2023). Designation of 4-Piperidone as a List I Chemical.[7] Federal Register, 88 FR 21902.[7] Retrieved from [Link][7][8]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-methylpiperidin-4-one.[9] Retrieved from [Link]
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- 8. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
